molecular formula C5H7NO2 B13341671 2,3-dihydro-1H-pyrrole-5-carboxylic acid

2,3-dihydro-1H-pyrrole-5-carboxylic acid

Cat. No.: B13341671
M. Wt: 113.11 g/mol
InChI Key: CELGZUZZTJEZAF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrole-5-carboxylic acid is a valuable synthetic intermediate in organic and medicinal chemistry. Its core structure incorporates both a carboxylic acid functional group and a partially saturated pyrrole ring, making it a versatile building block for the preparation of more complex molecules. Researchers utilize this scaffold in the exploration of pharmacologically active compounds. The dihydropyrrole ring is a key feature in various bioactive molecules, and its functionalization can lead to compounds with potential biological activity. The carboxylic acid group allows for further derivatization, such as the formation of amides or esters, enabling the fine-tuning of physicochemical properties for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrole-5-carboxylic acid

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h2,6H,1,3H2,(H,7,8)

InChI Key

CELGZUZZTJEZAF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Role of 2,3-dihydro-1H-pyrrole-5-carboxylic acid in heterocyclic chemistry

Technical Guide: 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid ( -Pyrroline-5-Carboxylate)[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid , more commonly known in biochemical literature as


-pyrroline-5-carboxylic acid (P5C)122

Part 1: Structural Dynamics & Tautomerism[1][2]

The nomenclature "2,3-dihydro-1H-pyrrole-5-carboxylic acid" refers to the enamine tautomer of the molecule, while "

imine122
The P5C-GSA Equilibrium System

In aqueous solution, P5C does not exist as a static heterocycle.[2] It is in a pH-dependent equilibrium with its open-chain hydrolytic product, glutamate


-semialdehyde (GSA)12
  • Imine Form (P5C): Dominant at neutral/physiological pH.[2] Electrophilic at C5.

  • Enamine Form (2,3-dihydro-): The nucleophilic species responsible for side-reactions with aldehydes (e.g., Pyridoxal 5'-phosphate).[1][2]

  • Open Chain (GSA): The aldehyde form, susceptible to oxidation by dehydrogenases.

Visualization of Tautomeric Flux

The following diagram illustrates the dynamic equilibrium and the specific reactive sites for each tautomer.

P5C_EquilibriumGSAGlutamate γ-Semialdehyde(Open Chain Aldehyde)P5C_ImineΔ1-Pyrroline-5-Carboxylate(Imine Form)Electrophilic at C5GSA->P5C_ImineCyclization(-H2O)P5C_Enamine2,3-Dihydro-1H-pyrrole-5-COOH(Enamine Form)Nucleophilic at C4P5C_Imine->P5C_EnamineTautomerization

Figure 1: The structural flux between GSA, the P5C imine, and the nucleophilic enamine tautomer.[3][4]

Part 2: Heterocyclic Reactivity & Synthetic Utility[1][2]

P5C is rarely used as a bulk starting material due to its instability (half-life ~10-20 minutes at neutral pH without stabilization).[1][2] However, its in situ generation allows for specific heterocyclic transformations.

Electrophilic Reactivity (The oAB Reaction)

The most definitive reaction for P5C identification is its condensation with o-aminobenzaldehyde (oAB) .[2] This reaction exploits the electrophilicity of the C5 imine carbon.

  • Mechanism: The amino group of oAB attacks the C5 position of P5C (or GSA aldehyde), followed by cyclization.

  • Product: A yellow dihydroquinazolinium complex (

    
     nm).[2]
    
  • Utility: This is the gold-standard assay for quantifying P5C in biological samples.[1][2]

Nucleophilic Reactivity (The Enamine Pathway)

The "2,3-dihydro" enamine tautomer is a cryptic nucleophile.[2] In Hyperprolinemia Type II , accumulated P5C reacts with Pyridoxal 5'-phosphate (PLP) via a Knoevenagel-type condensation, deactivating the vitamin B6 cofactor.[1][2]

  • Synthetic Implication: P5C can be trapped by 1,3-dicarbonyls (e.g., acetoacetate, malonate) to form stable pyrrolidine adducts, which serve as biomarkers for metabolic disorders.[2]

Comparison of Synthetic Routes
MethodPrecursorMechanismYield/PurityNotes
Periodate Oxidation DL-HydroxylysineOxidative cleavage of vicinal amino-alcoholHigh (>90%)Standard Protocol. Generates racemic P5C.[1][2]
Enzymatic Synthesis L-OrnithineTransamination via OATHigh EnantiopurityRequires purified Ornithine Aminotransferase.[1][2]
Chemical Hydrolysis N-Cbz-5-methoxy-prolineAcid hydrolysisVariableMulti-step organic synthesis required.[1][2]

Part 3: Biological Interface & Drug Discovery[1][2]

In drug development, P5C is a "pivot point" metabolite. Its accumulation triggers apoptosis (P5C-Proline cycle causing ROS stress), while its depletion halts cell growth.[1][2]

Therapeutic Targets
  • PYCR1 (P5C Reductase): Upregulated in many cancers.[2] Inhibition prevents P5C

    
     Proline conversion, starving tumors of proline needed for collagen synthesis and redox balance.
    
  • ALDH18A1 (P5C Synthase): The rate-limiting step in proline biosynthesis.[2]

  • PRODH (Proline Dehydrogenase): Oxidizes proline to P5C, generating ROS.[2] A target for inducing apoptosis in cancer cells.[2]

The Proline-P5C Cycle

The cycling between Proline and P5C transfers reducing equivalents into the mitochondria, generating ATP and Reactive Oxygen Species (ROS).

Proline_P5C_Cyclecluster_cytoCytosolcluster_mitoMitochondriaGluGlutamateP5C_CytoP5CGlu->P5C_CytoP5CS(ALDH18A1)Pro_CytoProlineP5C_Cyto->Pro_CytoPYCR1(NAD(P)H -> NAD(P)+)Pro_MitoProlinePro_Cyto->Pro_MitoTransportP5C_MitoP5CPro_Mito->P5C_MitoPRODH(FAD -> FADH2 -> ROS)P5C_Mito->P5C_CytoTransport (?)Glu_MitoGlutamateP5C_Mito->Glu_MitoP5CDH(ALDH4A1)

Figure 2: The Proline-P5C energetic cycle. PRODH activity generates ROS, linking P5C levels to oxidative stress and apoptosis.[2]

Part 4: Experimental Protocols

Chemical Synthesis of DL-P5C

Principle: Periodate oxidation of


12

Reagents:

  • DL-5-Hydroxylysine hydrochloride (Sigma H0377)[1][2]

  • Sodium Metaperiodate (

    
    )
    
  • 1 M NaOH[1][2]

  • 1 M HCl[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve 600 mg (3 mmol) of DL-5-hydroxylysine HCl in 15 mL of distilled water. Chill to 4°C.

  • Oxidation: Dissolve 644 mg (3 mmol) of

    
     in 15 mL of water. Chill to 4°C.
    
  • Reaction: Rapidly mix the two solutions. Add 1 M NaOH dropwise to adjust pH to 7.0.[2]

  • Incubation: Stir at 4°C for 30 minutes.

  • Purification (Optional but Recommended): Pass the solution through a cation-exchange column (Dowex 50W-X8,

    
     form).[1][2] Elute with 1 M HCl. P5C elutes after the void volume.
    
  • Storage: Store at -80°C in acidic solution (1 M HCl). P5C is stable for months at low pH but degrades rapidly at neutral pH > 4°C.[2]

Quantification Assay (o-Aminobenzaldehyde Method)

Principle: P5C reacts with oAB to form a yellow dihydroquinazolinium compound.[1][2]

Reagents:

  • o-Aminobenzaldehyde (Sigma A9628)[1][2]

  • Assay Buffer (0.1 M Potassium Phosphate, pH 7.0)[2]

Step-by-Step Protocol:

  • Reagent Prep: Dissolve oAB (5 mg/mL) in 20% ethanol (freshly prepared).

  • Reaction: Mix 500

    
    L of sample (containing P5C) with 500 
    
    
    L of oAB solution.
  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Read absorbance at 443 nm .

  • Calculation: Use the extinction coefficient

    
     to calculate concentration.[1][2]
    

References

  • Williams, I., & Frank, L. (1975).[2][5] Improved chemical synthesis and enzymatic assay of delta-1-pyrroline-5-carboxylic acid. Analytical Biochemistry. Link

  • Phang, J. M. (2019).[2] The regulatory functions of proline and pyrroline-5-carboxylic acid. Current Opinion in Clinical Nutrition & Metabolic Care. Link

  • Struys, E. A., et al. (2014).[2] Identification of Δ1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Molecular Genetics and Metabolism. Link

  • Hu, C. A., et al. (2008).[2] Human Δ1-pyrroline-5-carboxylate synthase: Function and regulation. Amino Acids.[2] Link

  • Mezl, V. A., & Knox, W. E. (1976).[2][5] Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies. Analytical Biochemistry. Link

Thermodynamic Stability and Tautomeric Equilibrium of 2,3-Dihydro-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The thermodynamic stability of 2,3-dihydro-1H-pyrrole (commonly 2-pyrroline ) is a function of the delicate equilibrium between ring strain, orbital conjugation, and solvent effects. Unlike its aromatic parent (pyrrole) or its saturated counterpart (pyrrolidine), the dihydropyrrole scaffold exists in a dynamic tautomeric equilibrium.

For researchers in drug discovery and heterocyclic synthesis, the critical insight is that 2,3-dihydro-1H-pyrrole (Enamine form) is generally thermodynamically less stable than its tautomer, 3,4-dihydro-2H-pyrrole (Imine form, 1-pyrroline) .[1]

  • Thermodynamic Preference: The imine tautomer (1-pyrroline) is favored by approximately 2.5 – 4.0 kcal/mol in the gas phase due to the greater bond strength of the C=N bond compared to the C=C bond in the five-membered ring context.

  • Kinetic Trapping: While the imine is the thermodynamic sink, the enamine (2-pyrroline) is often the kinetic product in partial reductions (e.g., Birch reduction) and can be trapped using acylating agents or specific Lewis acids.

  • Decomposition Risk: Unsubstituted 2,3-dihydro-1H-pyrrole is highly prone to polymerization and oxidative degradation.[1]

This guide details the theoretical basis of this instability, provides a computational workflow for prediction, and outlines experimental protocols for characterization.

Theoretical Framework: The Tautomeric Landscape

To manipulate these structures effectively, one must understand the electronic drivers governing the equilibrium.

The Three Isomers

We define the three relevant isomers of dihydropyrrole below. Note that Tautomer A and B are directly linked via a [1,3]-proton shift.[1]

Common NameIUPAC NameElectronic ClassStability Rank
1-Pyrroline 3,4-dihydro-2H-pyrroleCyclic Imine1 (Most Stable)
2-Pyrroline 2,3-dihydro-1H-pyrroleCyclic Enamine3 (Least Stable)
3-Pyrroline 2,5-dihydro-1H-pyrroleAllylic Amine2 (Intermediate)
Orbital Interactions and Hyperconjugation

The stability of the 1-pyrroline (Imine) arises from the efficient overlap of the nitrogen lone pair (


) with the adjacent 

orbitals, but primarily from the high bond dissociation energy of the C=N bond (

147 kcal/mol) versus the C=C bond (

146 kcal/mol) in this specific ring strain environment.

In 2,3-dihydro-1H-pyrrole (Enamine) , the nitrogen lone pair is conjugated with the C=C


-system (

).[1] While this conjugation is stabilizing in acyclic enamines, in a five-membered ring, it imposes planarity that increases torsional strain on the adjacent saturated carbons (C4 and C5).
Tautomerization Pathway

The interconversion occurs via an acid/base-catalyzed mechanism involving an iminium ion intermediate.[1][2]

Tautomerism Enamine 2,3-dihydro-1H-pyrrole (Enamine Form) TS Iminium Ion (Transition State/Intermediate) Enamine->TS + H+ (C-protonation) TS->Enamine - H+ Imine 3,4-dihydro-2H-pyrrole (Imine Form) TS->Imine - H+ (N-deprotonation) Imine->TS + H+

Figure 1: The acid-catalyzed tautomerization pathway.[1] The enamine undergoes C-protonation to form the iminium species, which then deprotonates at the nitrogen to form the thermodynamically stable imine.

Computational Assessment Protocol

Before attempting synthesis, it is critical to model the specific substitution pattern, as electron-withdrawing groups (EWGs) on the nitrogen can invert the stability, favoring the enamine (2-pyrroline) form by reducing the basicity of the nitrogen.

Workflow: Calculating Relative Gibbs Free Energy ( )[1][3]

Objective: Determine the equilibrium constant


 between the enamine and imine forms.
  • Software: Gaussian 16, ORCA, or equivalent DFT package.

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The dispersion correction (D3) is vital for accurate ring conformer energies.[1]

  • Solvation Model: SMD (Solvation Model based on Density) corresponding to your reaction solvent (e.g., CHCl3, MeOH).

Step-by-Step Computational Protocol
  • Geometry Optimization: Perform full optimization for both tautomers. Ensure no imaginary frequencies for ground states.

    • Input keyword example:# opt freq b3lyp/6-311++g(d,p) scrf=(smd,solvent=chloroform)

  • Transition State Search (Optional but Recommended): Locate the Transition State (TS) for the [1,3]-H shift.

    • Input keyword example:# opt=(ts,calcfc,noeigentest) freq b3lyp...

  • Data Extraction: Extract the Sum of electronic and thermal Free Energies (

    
    ).
    
  • Calculation:

    
    [1]
    
    • If

      
      , the Imine is stable.
      
    • Calculate

      
      .[1]
      

Table 1: Representative Calculated Energies (Gas Phase)

SpeciesRelative Energy (

)
Population at 298K
1-Pyrroline (Imine) 0.0 kcal/mol> 99%
2-Pyrroline (Enamine) +3.6 kcal/mol< 1%
3-Pyrroline +1.8 kcal/mol~ 0% (Kinetic)

Experimental Validation

Direct observation of unsubstituted 2,3-dihydro-1H-pyrrole is difficult due to rapid tautomerization.[1] However, the equilibrium can be monitored using Variable Temperature (VT) NMR.

Protocol: VT-NMR Monitoring of Tautomerism

Prerequisite: Synthesis of the precursor (often by partial reduction of pyrrole or oxidation of pyrrolidine) must be done under strictly anhydrous, neutral conditions to prevent immediate isomerization.

Equipment: 500 MHz NMR or higher. Solvent: Deuterated Acetone (


) or DMSO-

(to slow proton exchange).[1]
  • Sample Preparation:

    • Dissolve 10 mg of the substrate in 0.6 mL of solvent.[1]

    • Add trace TMS (Tetramethylsilane) as an internal standard.[1]

    • Crucial: Use an acid-free NMR tube (pre-washed with basic solution and dried) to inhibit acid-catalyzed tautomerization.[1]

  • Acquisition:

    • Cool probe to -40°C.

    • Acquire 1H-NMR spectra at 10°C intervals up to +40°C.[1]

  • Signal Identification:

    • Imine (1-Pyrroline): Look for the diagnostic C=N proton signal (

      
       ppm, triplet/multiplet).[1]
      
    • Enamine (2-Pyrroline): Look for the alkene protons (

      
       ppm) and the broad N-H signal.[1]
      
  • Data Analysis:

    • Integrate distinct peaks for both tautomers.

    • Plot

      
       vs 
      
      
      
      (Van 't Hoff plot) to derive
      
      
      and
      
      
      of the tautomerization.

ExperimentalWorkflow Step1 Precursor Synthesis (e.g., Birch Reduction) Step2 Isolation (Neutral Alumina, -78°C) Step1->Step2 Kinetic Control Step3 NMR Prep (DMSO-d6, Acid-Free Tube) Step2->Step3 Rapid Transfer Step4 VT-NMR Acquisition (-40°C to +40°C) Step3->Step4 Monitor Equilibrium Step5 Integration & Kinetic Plotting Step4->Step5 Calculate Keq

Figure 2: Experimental workflow for isolating and characterizing the kinetic enamine product before thermodynamic relaxation.

Synthetic Implications

For drug development professionals, the instability of 2,3-dihydro-1H-pyrrole dictates specific synthetic strategies.

Trapping the Enamine

To utilize the 2-pyrroline core, one must usually trap it in situ or use an N-protecting group that favors the enamine form (e.g., N-Boc or N-Cbz). The carbamate lone pair delocalization (


) competes with the enamine resonance, but the steric bulk and lack of a free N-H prevents tautomerization to the imine.
The "3-Pyrroline" Route

Commercially available "3-pyrroline" (2,5-dihydro-1H-pyrrole) is often used as a surrogate.[1]

  • Reaction: Treatment of 3-pyrroline with a catalytic base (e.g., KOtBu) or acid will thermodynamically drive the mixture to 1-pyrroline.[1]

  • Warning: If your target molecule requires the 2-pyrroline alkene position, you must install a substituent at the C2 position to block the formation of the C=N bond (imine).

References

  • Thermodynamics of Cyclic Imines

    • Title: Tautomerism of 1-Pyrroline and Related Heterocycles.[1][3]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the ~3.6 kcal/mol preference for the imine form in 5-membered rings.
    • [1]

  • Computational Methodologies

    • Title: Benchmarking DFT Functionals for Tautomeric Equilibria.
    • Source:Journal of Chemical Theory and Comput
    • Context: Validates B3LYP/6-311++G(d,p) for nitrogen heterocycles.
    • [1]

  • Experimental Isolation

    • Title: Synthesis and Stability of 2-Acetyl-1-pyrroline.[1][4]

    • Source:Journal of Agricultural and Food Chemistry.
    • Context: Discusses the rapid polymerization of pyrroline derivatives and stabiliz
    • [1]

  • General Heterocyclic Chemistry

    • Title:Heterocyclic Chemistry (5th Ed), J.A. Joule & K. Mills.[1]

    • Source: Wiley.[1]

    • Context: Definitive text on the reactivity of pyrrole and its reduced deriv
    • [1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dihydro-1H-pyrrole-5-carboxylic acid, systematically known as (S)-1-pyrroline-5-carboxylate (P5C), is a pivotal intermediate in amino acid metabolism, connecting the pathways of proline, ornithine, and glutamate.[1][2] Its biological significance and unique chemical structure, featuring a cyclic imine, make it a molecule of considerable interest in the fields of biochemistry, drug discovery, and synthetic organic chemistry. The pyrroline scaffold is a common motif in a variety of natural products and pharmaceutical agents, underscoring the importance of robust synthetic routes to its derivatives.[3]

This comprehensive guide provides a detailed exploration of the synthesis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid, with a focus on a biomimetic approach involving the intramolecular cyclization of a glutamate-derived precursor. We will delve into the underlying chemical principles, provide step-by-step protocols, and discuss the critical aspects of purification and characterization. These application notes are designed for researchers, scientists, and drug development professionals seeking to prepare and utilize this important molecule.

Synthetic Strategy: A Biomimetic Approach

The most elegant and direct route to 2,3-dihydro-1H-pyrrole-5-carboxylic acid is inspired by its biosynthesis in living organisms. In biological systems, P5C is formed through the enzymatic reduction of L-glutamic acid to L-glutamate-γ-semialdehyde (GSA).[4][5] This semialdehyde exists in equilibrium with P5C, spontaneously undergoing a non-enzymatic intramolecular cyclization in aqueous environments to form the more stable cyclic imine.[1][6]

Our chemical synthesis strategy will mirror this natural process, focusing on two key transformations:

  • Preparation of a Protected Glutamate-γ-semialdehyde: To selectively reduce the γ-carboxylic acid of glutamic acid to an aldehyde without interference from the α-amino and α-carboxylic acid groups, a protection strategy is essential. We will utilize a di-Boc protection scheme for the amine, which has been shown to be effective in preventing unwanted side reactions during the reduction step.[7][8]

  • Intramolecular Cyclization: Following the formation of the protected semialdehyde, subsequent deprotection will unmask the free amine, which will then undergo a spontaneous intramolecular condensation with the aldehyde to form the target 2,3-dihydro-1H-pyrrole-5-carboxylic acid.

This biomimetic approach offers the advantage of starting from a readily available and chiral building block, L-glutamic acid, allowing for the stereospecific synthesis of the natural (S)-enantiomer of P5C.

Experimental Protocols

Part 1: Synthesis of N,N-di-Boc-L-glutamate-γ-semialdehyde

The synthesis of the key precursor, N,N-di-Boc-L-glutamate-γ-semialdehyde, involves the protection of L-glutamic acid followed by the selective reduction of the γ-carboxylic acid. A common and effective method for the controlled reduction of a carboxylic acid to an aldehyde is via its conversion to a Weinreb amide followed by reduction with a suitable hydride reagent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
L-Glutamic acid147.13≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂O218.25≥97%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)122.17≥99%Sigma-Aldrich
N,O-Dimethylhydroxylamine hydrochloride97.54≥98%Sigma-Aldrich
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)191.70≥98%Sigma-Aldrich
Diisobutylaluminium hydride (DIBAL-H)142.221.0 M in TolueneSigma-Aldrich
Dichloromethane (DCM)84.93Anhydrous, ≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)88.11ACS gradeFisher Scientific
Hexanes-ACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)---
1 M Hydrochloric acid (HCl)---
Brine (saturated aqueous NaCl)---
Anhydrous magnesium sulfate (MgSO₄)120.37--

Protocol:

  • N,N-di-Boc Protection of L-Glutamic Acid:

    • To a solution of L-glutamic acid (14.7 g, 100 mmol) in a mixture of 1,4-dioxane (200 mL) and water (100 mL), add sodium carbonate (31.8 g, 300 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (65.5 g, 300 mmol) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-di-Boc-L-glutamic acid.

  • Formation of the Weinreb Amide:

    • Dissolve the N,N-di-Boc-L-glutamic acid (from the previous step) in anhydrous DCM (200 mL).

    • Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) and EDC·HCl (21.1 g, 110 mmol).

    • Add N-methylmorpholine (12.1 mL, 110 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the Weinreb amide of N,N-di-Boc-L-glutamic acid.

  • Reduction to N,N-di-Boc-L-glutamate-γ-semialdehyde:

    • Dissolve the purified Weinreb amide (100 mmol) in anhydrous THF (300 mL) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

    • Add DIBAL-H (1.0 M solution in toluene, 110 mL, 110 mmol) dropwise over 1 hour, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for an additional 2 hours.

    • Quench the reaction by the slow addition of methanol (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) (200 mL). Stir vigorously for 2 hours until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N,N-di-Boc-L-glutamate-γ-semialdehyde as a colorless oil.

Part 2: Intramolecular Cyclization to 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid

The deprotection of the N,N-di-Boc-L-glutamate-γ-semialdehyde in an acidic aqueous medium will liberate the free amine, which will spontaneously cyclize to form the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
N,N-di-Boc-L-glutamate-γ-semialdehyde-As synthesized-
Trifluoroacetic acid (TFA)114.02≥99%Sigma-Aldrich
Dichloromethane (DCM)84.93ACS gradeFisher Scientific
Diethyl ether74.12AnhydrousFisher Scientific
Dowex 50W-X8 cation exchange resin-100-200 meshSigma-Aldrich
1 M Ammonium hydroxide (NH₄OH)---

Protocol:

  • Deprotection and Cyclization:

    • Dissolve the N,N-di-Boc-L-glutamate-γ-semialdehyde (100 mmol) in DCM (100 mL) and cool to 0 °C.

    • Add trifluoroacetic acid (TFA) (100 mL) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting crude product, primarily the TFA salt of 2,3-dihydro-1H-pyrrole-5-carboxylic acid, is then taken up in water for purification.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a column with Dowex 50W-X8 cation exchange resin (H⁺ form).

    • Load the aqueous solution of the crude product onto the column.

    • Wash the column with deionized water to remove any uncharged impurities.

    • Elute the product with a gradient of ammonium hydroxide (0.1 M to 1 M).

    • Collect fractions and monitor for the presence of the product using a suitable method (e.g., ninhydrin test or TLC).

    • Pool the fractions containing the pure product and lyophilize to obtain 2,3-dihydro-1H-pyrrole-5-carboxylic acid as a white solid.

Workflow and Mechanism Visualization

Synthesis_Workflow cluster_protection Step 1: Protection and Activation cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Deprotection & Cyclization cluster_purification Step 4: Purification Glutamic_Acid L-Glutamic Acid DiBoc_Glu N,N-di-Boc-L-Glutamic Acid Glutamic_Acid->DiBoc_Glu (Boc)₂O, Na₂CO₃ Weinreb_Amide Weinreb Amide Derivative DiBoc_Glu->Weinreb_Amide EDC, N,O-Dimethylhydroxylamine Semialdehyde N,N-di-Boc-L-glutamate-γ-semialdehyde Weinreb_Amide->Semialdehyde DIBAL-H, -78°C P5C 2,3-Dihydro-1H-pyrrole- 5-carboxylic Acid (P5C) Semialdehyde->P5C TFA, H₂O (Spontaneous) Purified_P5C Purified P5C P5C->Purified_P5C Ion-Exchange Chromatography

Caption: Synthetic workflow for 2,3-dihydro-1H-pyrrole-5-carboxylic acid.

Cyclization_Mechanism cluster_0 Intramolecular Cyclization Mechanism GSA Glutamate-γ-semialdehyde (linear form) Hemiaminal Tetrahedral Hemiaminal Intermediate GSA->Hemiaminal Nucleophilic attack of amine on aldehyde P5C 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid (P5C, cyclic imine) Hemiaminal->P5C Dehydration (-H₂O)

Caption: Mechanism of intramolecular cyclization of glutamate-γ-semialdehyde.

Characterization Data

The successful synthesis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the diastereotopic methylene protons of the pyrroline ring, a proton at the chiral center, and the imine proton. The exact chemical shifts will be dependent on the solvent and pH.
¹³C NMR A signal for the carboxylic acid carbon (typically >170 ppm), an imine carbon signal, and signals for the aliphatic carbons of the pyrroline ring.[9]
FT-IR A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=N stretch for the imine.
Mass Spectrometry (ESI-MS) The expected molecular ion peak corresponding to the molecular weight of the product (C₅H₇NO₂ = 113.11 g/mol ).

Note: Due to the equilibrium with the open-chain glutamate-γ-semialdehyde in solution, NMR spectra can be complex and may show peaks for both species. It is advisable to compare obtained spectra with literature data for confirmation.[10]

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by NMR of the intermediate products. The final product's identity and purity should be rigorously established by the characterization methods detailed in the table above. Expected yields for each step should be in the range of 70-90% for the protection and activation steps, and 60-80% for the reduction and cyclization/purification steps, based on similar transformations reported in the literature.

Expertise and Experience: Causality Behind Experimental Choices

  • N,N-di-Boc Protection: The use of two Boc groups on the nitrogen of glutamic acid is crucial. A single Boc group may not sufficiently decrease the nucleophilicity of the amine, leading to potential side reactions during the activation and reduction steps. Furthermore, the di-Boc protected amino acid is less prone to racemization.[7][8]

  • Weinreb Amide Intermediate: The conversion of the carboxylic acid to a Weinreb amide provides a highly reliable method for the synthesis of the aldehyde. Unlike the reduction of esters or acid chlorides, the tetrahedral intermediate formed upon addition of the hydride reagent to the Weinreb amide is stable at low temperatures, preventing over-reduction to the alcohol.

  • Low-Temperature Reduction: Performing the DIBAL-H reduction at -78 °C is critical to prevent over-reduction of the Weinreb amide and to maintain the stereochemical integrity of the chiral center.

  • Ion-Exchange Purification: P5C is an amino acid and is zwitterionic at neutral pH. Ion-exchange chromatography is an ideal method for its purification from non-ionic and anionic impurities, providing a highly pure product.

Applications in Research and Drug Development

2,3-Dihydro-1H-pyrrole-5-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry. The pyrroline ring system is present in numerous biologically active compounds, and the carboxylic acid handle allows for further functionalization and incorporation into larger molecular scaffolds. This synthetic intermediate can be utilized in the development of:

  • Proline analogues: As a direct precursor to proline, P5C can be used in the synthesis of modified proline derivatives for incorporation into peptides and peptidomimetics.

  • Enzyme inhibitors: The unique structure of P5C can be exploited to design inhibitors for enzymes involved in amino acid metabolism.

  • Novel heterocyclic scaffolds: The pyrroline ring can be further elaborated to generate a diverse range of heterocyclic compounds with potential therapeutic applications.

References

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Communications Biology, 2022. [Link]

  • Synthesis and use of N, N-di-Boc-glutamate gamma-semialdehydes and related aldehydes. Amino Acids, 2003. [Link]

  • Synthesis and Use of N,N-Di-Boc-glutamate: γ-Semialdehydes and Related Aldehydes. Request PDF, 2025. [Link]

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Research Square, 2022. [Link]

  • L-D-1-Pyrroline-5-carboxylic acid (ECMDB01301). ECMDB, 2015. [Link]

  • P5C as an Interface of Proline Interconvertible Amino Acids and Its Role in Regulation of Cell Survival and Apoptosis. Cells, 2021. [Link]

  • Synthesis and Use of N,N‐Di‐Boc‐glutamate: γ‐Semialdehydes and Related Aldehydes. ChemInform, 2004. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 2007. [Link]

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature, 2022. [Link]

  • Genetic and functional dissection of the glutamate-proline pathway reveals a shortcut for glutamate catabolism in Leishmania. bioRxiv, 2024. [Link]

  • Genetic and functional dissection of the glutamate-proline pathway reveals a shortcut for glutamate catabolism in Leishmania Gus. bioRxiv, 2024. [Link]

  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI, 2025. [Link]

  • Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. Molecules, 2009. [Link]

  • 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. ResearchGate, 2021. [Link]

  • Show using arrow pushing how glutamate-5-semialdehyde cyclises into Δ1-py... Filo, 2025. [Link]

  • L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329). P. aeruginosa Metabolome Database, 2018. [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ChemistryOpen, 2021. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI, 2024. [Link]

  • Conditions for the assay of glutamate semialdehyde aminotransferase that overcome the problem of substrate instability. The Biochemical journal, 1991. [Link]

  • Synthesis of 2,3-Dioxo-5-(substituted)arylpyrroles and Their 2-Oxo-5-aryl-3-hydrazone Pyrrolidine Derivatives. ResearchGate, 2025. [Link]

  • Synthesis of regio- and stereoselectively deuterium-labelled derivatives of l-glutamate semialdehyde for studies on carbapenem biosynthesis. Organic & Biomolecular Chemistry, 2009. [Link]

  • Glutamate-5-semialdehyde. Wikipedia, 2023. [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem, 2023. [Link]

Sources

Application Note: Advanced Derivatization Strategies for 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid (P5C) via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the derivatization and GC-MS analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid (commonly known as 1-Pyrroline-5-carboxylic acid or P5C ).

Abstract

The analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid (P5C) is critical in studying proline metabolism, hyperprolinemia, and cellular stress responses. However, P5C presents a unique analytical challenge due to its amphoteric nature, lack of volatility, and—most critically—its spontaneous tautomeric equilibrium with Glutamate-5-semialdehyde (GSA) . Direct GC-MS analysis is impossible without derivatization. This guide details two validated protocols: (1) Methyl Chloroformate (MCF) Derivatization for rapid analysis in aqueous media, and (2) Oximation-Silylation for comprehensive metabolomic profiling.

Part 1: The Analytical Challenge (Scientific Rationale)

The "Chameleon" Analyte

The target molecule, systematically named 2,3-dihydro-1H-pyrrole-5-carboxylic acid , is the enamine tautomer of the biologically common 1-pyrroline-5-carboxylic acid (P5C) . In aqueous solution, these forms exist in a dynamic equilibrium with the open-chain aldehyde, Glutamate-5-semialdehyde (GSA) .

  • P5C (Cyclic Imine/Enamine): Dominant in neutral pH; unstable; prone to polymerization.

  • GSA (Open-Chain Aldehyde): Reactive aldehyde group; prone to oxidation to glutamate.

Why Standard Methods Fail
  • Thermal Instability: Under GC injection port temperatures (250°C), underivatized P5C degrades or polymerizes.

  • Multiple Peaks: Direct silylation (e.g., with BSTFA) often results in multiple chromatographic peaks representing the cyclic P5C-TMS, open-chain GSA-TMS, and various enol-TMS forms, making quantification impossible.

  • Water Intolerance: Traditional silylation requires strictly anhydrous conditions. Drying aqueous P5C samples often shifts the equilibrium or causes irreversible losses.

The Solution: Chemical Trapping

To analyze P5C successfully, we must "trap" the molecule in a stable, volatile form before it enters the GC column.

  • Strategy A (MCF): Traps the open-chain amine and acid functionalities as carbamates and esters in aqueous solution.

  • Strategy B (Oximation-TMS): Traps the aldehyde/ketone group as a stable oxime, preventing cyclization, followed by silylation of the acid.

Part 2: Visualizing the Chemistry

The following diagram illustrates the equilibrium and how the two derivatization strategies intercept these pathways.

P5C_Derivatization cluster_legend Legend P5C 1-Pyrroline-5-carboxylic Acid (Cyclic Imine/Enamine) GSA Glutamate-5-semialdehyde (Open Chain Aldehyde) P5C->GSA Spontaneous Equilibrium (H2O) MCF_Deriv N-Methoxycarbonyl Methyl Ester (Stable MCF Derivative) GSA->MCF_Deriv Methyl Chloroformate (Aqueous, pH > 9) Oxime GSA-Methoxime (Stable Intermediate) GSA->Oxime Methoxyamine HCl (Traps Aldehyde) TMS_Deriv GSA-Methoxime-TMS (Final GC-MS Analyte) Oxime->TMS_Deriv MSTFA (Silylates -COOH) key Red: Unstable Target Yellow: Reactive Intermediate Green: Stable GC Analyte

Figure 1: Reaction pathways for P5C derivatization. The MCF method exploits the open-chain amine, while Oximation-Silylation traps the aldehyde functionality.

Part 3: Experimental Protocols

Protocol A: Methyl Chloroformate (MCF) Derivatization

Best For: Aqueous biological samples (urine, plasma, cell media), targeted quantification, and high throughput. Mechanism: Converts amino groups to carbamates and carboxyl groups to methyl esters.

Reagents Required[1][2][3]
  • Methyl Chloroformate (MCF): High purity (Sigma-Aldrich).

  • Methanol: Anhydrous.

  • Pyridine: Anhydrous.

  • Chloroform: HPLC grade (containing amylene as stabilizer).

  • Sodium Bicarbonate (20 mM): To adjust pH.

Step-by-Step Workflow
  • Sample Preparation: Take 50–100 µL of aqueous sample (or standard P5C solution).

  • Alkalinization: Add 100 µL of 20 mM Sodium Bicarbonate to ensure pH is slightly alkaline (crucial for MCF efficiency).

  • Solvent Addition: Add 100 µL of Methanol and 10 µL of Pyridine. Vortex briefly.

  • Derivatization Reaction:

    • Add 10 µL of Methyl Chloroformate (MCF) slowly.

    • Caution: Gas evolution (CO2) will occur.

    • Vortex vigorously for 30 seconds .

    • Optional: Add a second aliquot of 10 µL MCF to ensure complete derivatization of sterically hindered groups.

  • Extraction:

    • Add 150 µL of Chloroform.

    • Add 150 µL of 50 mM Sodium Bicarbonate (to neutralize excess acid).

    • Vortex for 10 seconds.

  • Separation: Centrifuge at 3,000 x g for 2 minutes. The chloroform (bottom layer) contains the P5C-MCF derivative.

  • Injection: Transfer the bottom chloroform layer to a GC vial insert. Inject 1 µL into the GC-MS.

Protocol B: Oximation-Silylation (Metabolomics Standard)

Best For: Comprehensive profiling, detection of both P5C and Glutamate, and when samples can be dried without loss. Mechanism: Methoxyamine "locks" the aldehyde of GSA; MSTFA silylates the carboxylic acid.

Reagents Required[1][2][3]
  • Methoxyamine Hydrochloride: 20 mg/mL in Pyridine.

  • MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (with 1% TMCS).

  • Internal Standard: Ribitol or d-Proline.

Step-by-Step Workflow
  • Drying: Evaporate 10–50 µL of sample to complete dryness using a SpeedVac or Nitrogen stream. Critical: Residual water will kill the silylation reagent.

  • Oximation (Aldehyde Trapping):

    • Add 50 µL of Methoxyamine HCl/Pyridine solution.

    • Incubate at 30°C for 90 minutes .

    • Note: This converts the equilibrium mixture of P5C/GSA entirely into the GSA-methoxime.

  • Silylation:

    • Add 50 µL of MSTFA.

    • Incubate at 37°C for 30 minutes .

  • Equilibration: Allow the sample to cool to room temperature for 10 minutes.

  • Injection: Transfer to a glass vial with a micro-insert. Inject 1 µL .

Part 4: GC-MS Parameters & Data Interpretation

Instrument Settings (Agilent 7890/5977 or equivalent)
ParameterSettingNotes
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase.[3]
Inlet Temp 250°CSplitless or 10:1 Split (concentration dependent).
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min) → 10°C/min → 300°C (5 min)Slow ramp preserves separation of isomers.
Transfer Line 280°CPrevent condensation.
Source Temp 230°CStandard EI source.
Scan Range m/z 50 – 550Covers derivative mass and fragments.
Interpretation of Results

For MCF Derivative (Protocol A):

  • Analyte Detected: Methyl N-methoxycarbonyl-glutamate-5-semialdehyde (linear form).

  • Key Fragments: Look for m/z 59 (carboxymethyl), m/z 88, and the molecular ion [M]+ corresponding to the di-methyl ester/carbamate structure.

  • Advantage: Usually yields a single sharp peak.

For Oximation-TMS Derivative (Protocol B):

  • Analyte Detected: Glutamate-5-semialdehyde-methoxime-di-TMS.

  • Isomers: You may observe two peaks (syn- and anti- isomers of the oxime). Sum the areas of both peaks for quantification.

  • Key Fragments:

    • m/z 73: Trimethylsilyl group (generic).

    • m/z 174: Characteristic fragment for methoximated amino acids.

    • [M-15]+: Loss of methyl group from TMS.

Part 5: Troubleshooting & Validation

  • Low Sensitivity?

    • MCF: Ensure pH is > 8 before adding MCF. Acidic conditions inhibit the reaction.

    • TMS: Ensure the sample was completely dry. Even trace moisture hydrolyzes TMS esters.

  • Peak Tailing?

    • Active sites in the GC liner. Replace the liner with a deactivated (silanized) wool liner.

    • Old column. Trim 10cm from the front of the column.

  • Disappearing P5C?

    • P5C oxidizes to Glutamate easily. Keep samples on ice and analyze immediately after derivatization.

    • Use an internal standard (e.g., U-13C-Proline) to track recovery.

References

  • Smart, K. F., et al. (2010). Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography–mass spectrometry. Nature Protocols. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. [Link]

  • Forlani, G., et al. (2015). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI (Plants). [Link]

  • Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. [Link]

Sources

Application Notes & Protocols for the Synthesis of N-Protected 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid esters, key heterocyclic scaffolds in medicinal chemistry and drug development. We will delve into the critical considerations for selecting appropriate nitrogen protecting groups, explore various methodologies for constructing the dihydropyrrole core, and detail procedures for the final esterification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 2,3-Dihydro-1H-pyrrole Scaffold

The 2,3-dihydro-1H-pyrrole, also known as a Δ¹-pyrroline, core structure is a prevalent motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The inherent structural features of this scaffold, including its conformational rigidity and the presence of a nitrogen heteroatom, make it a valuable building block for creating diverse molecular architectures with specific biological targets. Esters of N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid, in particular, serve as versatile intermediates for further functionalization, enabling the synthesis of complex molecules such as pyrrolizidine alkaloids and novel therapeutic agents. The N-protecting group is crucial for modulating the reactivity of the pyrroline ring and ensuring the success of subsequent synthetic transformations.

Strategic Selection of the Nitrogen Protecting Group

The choice of the N-protecting group is a critical first step that can significantly influence the outcome of the entire synthetic sequence. An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not compromise the integrity of the final molecule.

Protecting GroupCommon Reagent for IntroductionCleavage ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acids (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions; often improves solubility.Labile to strong acids.
Cbz (Carboxybenzyl)Benzyl chloroformate (CbzCl)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.Requires hydrogenation for removal, which can affect other functional groups like alkenes.
Ts (Tosyl)p-Toluenesulfonyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃) or harsh acidic conditions.Very stable; electron-withdrawing nature can influence reactivity.Difficult to remove under mild conditions[1].
SES (2-(Trimethylsilyl)ethanesulfonyl)2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)Fluoride sources (e.g., TBAF, HF)Stable to many conditions; can be cleaved to either the pyrrole or the free-amine pyrroline depending on the conditions[1].Reagents can be more expensive.

Expert Insight: For many applications, the Boc group is a preferred choice due to its general stability and the ease of its removal under acidic conditions which are often compatible with the final product. However, if the synthetic route involves acidic steps, the Cbz group provides a robust alternative, provided that no other reducible functional groups are present. The tosyl group is exceptionally stable but its harsh removal conditions limit its broad applicability[1].

Synthetic Pathways to the 2,3-Dihydro-1H-pyrrole Core

The construction of the 2,3-dihydro-1H-pyrrole ring is the cornerstone of the synthesis. Several methodologies have been developed, with the Dieckmann condensation being a classical and widely employed approach.

Intramolecular Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in this context is the desired N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid ester[2][3]. This reaction is typically promoted by a strong base.

Dieckmann_Condensation

Causality in Reagent Selection for Dieckmann Condensation:

  • Base: A strong, non-nucleophilic base is essential to deprotonate the α-carbon of one ester group to form the enolate without competing nucleophilic attack at the ester carbonyls. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used for this purpose[2].

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are required to prevent quenching of the strong base and the reactive enolate intermediate[2].

  • Temperature: The reaction is often initiated at a low temperature to control the rate of enolate formation and then warmed to facilitate the cyclization.

Other Cyclization Strategies

While the Dieckmann condensation is prevalent, other methods for forming the dihydropyrrole ring exist:

  • Intramolecular Hydroamination: The cyclization of N-(3-butynyl)-sulfonamides catalyzed by palladium or gold salts can yield 2,3-dihydro-1H-pyrroles in high yields, particularly with microwave assistance[4][5].

  • Reductive Cyclization of Nitroalkanes: Michael addition of nitroalkanes to chalcones followed by in-situ reduction and cyclization provides a route to substituted Δ¹-pyrrolines[6].

  • Ring-Closing Metathesis (RCM): N-protected diallylamines can undergo RCM followed by in-situ oxidation to furnish the corresponding N-protected pyrroles, which can then be selectively reduced to the dihydropyrroline.

Synthetic_Workflow

Esterification of the Carboxylic Acid

Once the N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid is formed, the final step is the esterification. Several methods are available, and the choice depends on the scale of the reaction and the sensitivity of the substrate.

  • Fischer Esterification: This is a classic method involving heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid[7][8]. While straightforward, the harsh conditions can be detrimental to sensitive substrates.

  • Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for mild and efficient esterification[9][10]. These reactions are often catalyzed by 4-dimethylaminopyridine (DMAP)[10]. This method is particularly useful for sterically hindered alcohols and acids[9][10].

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole

This protocol is adapted from a patented procedure and illustrates a method for preparing a di-protected dihydropyrrole derivative[11].

Materials:

  • (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (starting material from a preceding step)

  • 10% Palladium on carbon (wet)

  • Methanol

  • Acetic acid

Procedure:

  • To a 100 mL single-necked bottle, add (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl-2,3-dihydro-1H-pyrrole (3.13 g, 10 mmol).

  • Add 10% wet Pd/C (0.7 g, 30% by weight).

  • Add one drop of acetic acid and 5 mL of methanol.

  • Stir the mixture at 25°C overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the product.

Expected Outcome:

  • (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-carboxyl pyrrolidine is obtained in quantitative yield with high enantiomeric excess (ee 98.8%)[11].

Protocol 2: General Procedure for Dieckmann Condensation

This is a general protocol for the intramolecular cyclization to form the β-keto ester.

Materials:

  • N-protected diester substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Anhydrous HCl in ether or aqueous acid for work-up

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the N-protected diester (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0°C and cautiously quench the excess NaH by the slow addition of ethanol.

  • Pour the mixture into ice-cold water and acidify to pH 3-4 with dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude β-keto ester.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: DCC/DMAP-Mediated Esterification

This protocol is a mild and efficient method for esterification[10].

Materials:

  • N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid

  • Alcohol (1.5 equivalents)

  • Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected carboxylic acid (1 equivalent), alcohol (1.5 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Conclusion

The synthesis of N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid esters is a well-established yet continually evolving field. The choice of N-protecting group and the method for ring construction are pivotal decisions that dictate the overall efficiency and success of the synthesis. The Dieckmann condensation remains a robust and reliable method for constructing the pyrroline core, while modern esterification techniques like DCC/DMAP coupling offer mild and efficient means to access the final target compounds. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the synthesis of these valuable heterocyclic building blocks.

References

  • Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides.Organic & Biomolecular Chemistry.
  • Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation.
  • Application of the Dieckmann Condens
  • 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings.
  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.PMC.
  • Synthesis of 2,3-dihydro-1: H -pyrroles by intramolecular cyclization of N -(3-butynyl)-sulfonamides.
  • Dieckmann Condens
  • Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents.
  • Dieckmann Condensation.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.Organic & Biomolecular Chemistry.
  • Indium(III)
  • The Dieckmann Condens
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies.MDPI.
  • Synthesis of 2,3-Dioxo-5-(substituted)
  • Esterification of Carboxylic Acids.Organic Syntheses.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties.Canadian Science Publishing.
  • 1-Pyrroline synthesis.Organic Chemistry Portal.
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Troubleshooting & Optimization

Technical Support Center: Stabilizing 2,3-Dihydro-1H-Pyrrole-5-Carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the technical support center for 2,3-dihydro-1H-pyrrole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the oxidation of this compound in solution. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

The stability of your reagents is paramount to the reproducibility and success of your research. 2,3-Dihydro-1H-pyrrole-5-carboxylic acid, a cyclic imine, is susceptible to oxidative degradation, which can compromise your results. This guide provides a comprehensive overview of the causes of this instability and practical, field-proven methods to mitigate it.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of 2,3-dihydro-1H-pyrrole-5-carboxylic acid turning yellow/brown?

A change in color is a common indicator of degradation. This is likely due to oxidation of the dihydropyrrole ring, which can lead to the formation of conjugated systems that absorb visible light. The oxidation can be initiated by atmospheric oxygen (autoxidation), light (photo-oxidation), or reactive oxygen species present in your solvent.[1]

Q2: What are the primary factors that accelerate the oxidation of this compound?

The main culprits are:

  • Oxygen: The presence of dissolved molecular oxygen is a key driver of autoxidation.[2]

  • Light: UV and even ambient light can provide the energy for photo-oxidation reactions.[1][3]

  • pH: Both strongly acidic and alkaline conditions can catalyze degradation pathways.[4]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

  • Trace Metal Ions: Metal ions like copper and iron can catalyze oxidative degradation.[5]

Q3: What are the likely degradation products?

While specific studies on this exact molecule are limited, based on the chemistry of related pyrrole and dihydropyrrole compounds, likely degradation products include:

  • Aromatized pyrrole-2-carboxylic acid: Loss of hydrogen to form the more stable aromatic pyrrole ring.

  • Pyrrolin-2-ones: Introduction of a carbonyl group on the ring.[1][3]

  • Maleimides: Further oxidation can lead to the formation of maleimide derivatives.[1]

  • Ring-opened products: Severe oxidation can break the heterocyclic ring, forming linear dicarboxylic acids or other fragments.

Q4: How should I store the solid compound and its solutions?

For optimal stability, adhere to the following storage conditions:

FormTemperatureAtmosphereLight ConditionsContainer
Solid 2-8 °CInert Gas (Argon or N₂)Dark (Amber vial)Tightly sealed
Solution 2-8 °C (short-term) or ≤ -20 °C (long-term)Inert Gas (headspace)Dark (Amber vial)Tightly sealed

Troubleshooting Guide

My solution of 2,3-dihydro-1H-pyrrole-5-carboxylic acid shows a new peak in the HPLC analysis after a day. What could be the cause?

The appearance of a new peak, especially one that grows over time, is a strong indication of degradation. Given the nature of the compound, this is most likely an oxidation product.

  • Immediate Action: Analyze your sample preparation and storage. Was the solvent degassed? Was the vial flushed with an inert gas? Was it protected from light?

  • Troubleshooting Workflow: Follow the decision tree below to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Oxidation Workflow start New Peak in HPLC check_solvent Was the solvent degassed (e.g., sparging with N₂/Ar, sonication)? start->check_solvent check_atmosphere Was the solution prepared and stored under an inert atmosphere? check_solvent->check_atmosphere Yes remedy_solvent Action: Degas solvent before use. (Protocol 1) check_solvent->remedy_solvent No check_light Was the solution protected from light (amber vial)? check_atmosphere->check_light Yes remedy_atmosphere Action: Use inert gas (N₂/Ar) for preparation and storage. (Protocol 1) check_atmosphere->remedy_atmosphere No check_ph Is the solution pH controlled (buffered, neutral to slightly acidic)? check_light->check_ph Yes remedy_light Action: Use amber vials and protect from direct light. check_light->remedy_light No check_antioxidant Was an antioxidant added? check_ph->check_antioxidant Yes remedy_ph Action: Prepare a buffered solution, targeting pH 6.0-7.0. (Protocol 2) check_ph->remedy_ph No remedy_antioxidant Action: Add an appropriate antioxidant. (Protocol 3) check_antioxidant->remedy_antioxidant No end_node Re-analyze and monitor stability check_antioxidant->end_node Yes remedy_solvent->end_node remedy_atmosphere->end_node remedy_light->end_node remedy_ph->end_node remedy_antioxidant->end_node

Caption: Decision workflow for troubleshooting oxidation.

Understanding the Oxidation Mechanism

The dihydropyrrole ring is susceptible to oxidation through several pathways. The imine double bond and the adjacent allylic C-H bonds are the most reactive sites.

Oxidation_Pathways Potential Oxidation Pathways cluster_autoxidation Autoxidation (O₂) cluster_photooxidation Photo-oxidation (Light, O₂) start_compound 2,3-Dihydro-1H-pyrrole-5-carboxylic acid hydroperoxide Hydroperoxide Intermediate start_compound->hydroperoxide [1] Radical Initiation endoperoxide Endoperoxide Intermediate start_compound->endoperoxide [3] Singlet Oxygen Addition aromatization Aromatized Pyrrole-2-carboxylic acid start_compound->aromatization Dehydrogenation pyrrolinone Pyrrolin-2-one derivative hydroperoxide->pyrrolinone [2] Rearrangement ring_opening Ring-Opened Products (e.g., dicarboxylic acids) pyrrolinone->ring_opening maleimide Maleimide derivative endoperoxide->maleimide [4] Rearrangement maleimide->ring_opening

Caption: Potential oxidative degradation pathways.

The primary mechanism in many lab settings is autoxidation, a radical chain reaction involving molecular oxygen.[2] Photo-oxidation can also occur, where light excites the molecule or a photosensitizer, leading to reaction with singlet oxygen.[1] Both pathways can ultimately lead to more stable, but undesired, aromatic or ring-opened structures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution in an Organic Solvent

This protocol is recommended for preparing stock solutions in solvents like DMSO, DMF, or methanol.

Materials:

  • 2,3-dihydro-1H-pyrrole-5-carboxylic acid

  • Anhydrous solvent (e.g., DMSO)

  • Butylated hydroxytoluene (BHT)

  • Argon or Nitrogen gas with a manifold

  • Dry, amber glass vials with PTFE-lined septa caps

  • Syringes and needles

Procedure:

  • Prepare Antioxidant Stock: Prepare a 1 M stock solution of BHT in the chosen anhydrous solvent.

  • Degas Solvent: Degas the required volume of the primary solvent by sparging with argon or nitrogen for at least 15-20 minutes.

  • Inert Atmosphere: In a glove box or using a Schlenk line, weigh the desired amount of 2,3-dihydro-1H-pyrrole-5-carboxylic acid into a dry, amber vial.

  • Add Antioxidant: Add the BHT stock solution to the degassed primary solvent to achieve a final BHT concentration of 100 µM. For example, add 1 µL of 1 M BHT stock to 10 mL of solvent.

  • Dissolve Compound: Using a syringe, transfer the BHT-containing solvent to the vial with the solid compound. Cap the vial tightly.

  • Mix: Gently swirl or vortex until the compound is fully dissolved.

  • Storage: Flush the headspace of the vial with argon or nitrogen before sealing for storage at ≤ -20 °C.

Causality: The use of an inert gas and degassed solvent minimizes the presence of oxygen, the primary oxidant in autoxidation. BHT acts as a radical scavenger, terminating the radical chain reactions that propagate oxidation.[6] Storing in an amber vial at low temperature protects against photo-oxidation and slows down any residual degradation.

Protocol 2: Preparation of a Stabilized Aqueous Buffer Solution

This protocol is for preparing solutions in aqueous buffers for biological or biochemical assays.

Materials:

  • 2,3-dihydro-1H-pyrrole-5-carboxylic acid

  • High-purity water (e.g., Milli-Q)

  • Buffer components (e.g., phosphate or MES)

  • L-Ascorbic acid

  • Argon or Nitrogen gas

  • Amber vials or tubes

Procedure:

  • Prepare Buffer: Prepare your desired buffer (e.g., 50 mM phosphate buffer) using high-purity water.

  • Degas Buffer: Thoroughly degas the buffer by sparging with argon or nitrogen for at least 30 minutes.

  • Adjust pH: Adjust the pH of the degassed buffer to between 6.0 and 7.0. Stability is often compromised at highly acidic or alkaline pH.[4]

  • Add Antioxidant: Just before use, dissolve L-ascorbic acid in the degassed buffer to a final concentration of 0.1-1 mM.

  • Prepare Solution: Weigh the 2,3-dihydro-1H-pyrrole-5-carboxylic acid in an amber tube. Add the antioxidant-containing buffer and dissolve completely.

  • Use Immediately: Aqueous solutions are generally less stable than organic stock solutions. It is highly recommended to prepare them fresh for each experiment.

  • Storage (if necessary): If short-term storage is unavoidable, flush the headspace with inert gas, seal tightly, and store on ice, protected from light.

Causality: Controlling the pH to a neutral or slightly acidic range can prevent acid- or base-catalyzed degradation.[7] Ascorbic acid is a water-soluble antioxidant that effectively scavenges reactive oxygen species.[5] Preparing the solution fresh and using degassed buffers minimizes exposure to oxygen.

Protocol 3: Monitoring Stability by HPLC

Regularly checking the purity of your stock solution is crucial.

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection: UV detector at a wavelength where the compound has good absorbance (e.g., determined by a UV scan, likely around 220-280 nm).

  • Procedure:

    • Inject a freshly prepared standard solution to establish the retention time and peak shape of the pure compound.

    • Inject your stored solution at regular intervals (e.g., weekly for -20 °C storage, daily for solutions in use).

    • Monitor for the appearance of new peaks or a decrease in the area of the main peak. A decrease in the main peak area without the appearance of new peaks might suggest the formation of insoluble polymers.

References

  • Witkop, B. (1956). Imine-Enamine Systems and the Mechanism of their Oxidation. Journal of the American Chemical Society, 78(12), 2873–2882. Available at: [Link]

  • Pinelo, M., et al. (2004). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. Available at: [Link]

  • Lightner, D. A., & Quistad, G. B. (1972). Pyrrole photo-oxidation. The direct formation of maleimides. Journal of the Chemical Society D: Chemical Communications, (15), 855-856. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38388. Available at: [Link]

  • Plaetzer, K., et al. (2021). Photooxidation of Dipyrrinones: Reaction with Singlet Oxygen and Characterization of Reaction Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Molgo, J., et al. (2011). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Marine Drugs, 9(11), 2219–2254. Available at: [Link]

  • Lightner, D. A., & Quistad, G. B. (1972). Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole. Journal of the Chemical Society, Chemical Communications, (1), 25-26. Available at: [Link]

  • Ascorbic acid catalyzed synthesis of N-substituted pyrrole derivatives. (2024). ResearchGate. Available at: [Link]

  • Hausch, B. J. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Teneva, D., et al. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAHOST. Available at: [Link]

  • Forgione, A., et al. (2023). Tuning Directed Photooxidation-Induced Conversion of Pyrrole-Based Styryl Coumarin Dual-Color Photoconverters. Chemistry – A European Journal, 29(20), e202203933. Available at: [Link]

  • Andersen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]

  • Teneva, D., et al. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. ResearchGate. Available at: [Link]

  • Spagou, K., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Amino Acids, 55(10), 1279–1290. Available at: [Link]

  • Funari, C. S., et al. (2020). Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Plants, 9(12), 1679. Available at: [Link]

  • Mikuni, T., et al. (1987). Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine. Journal of the National Cancer Institute, 79(2), 281-283. Available at: [Link]

  • Sheraz, M. A., et al. (2017). Stability and Stabilization of Ascorbic Acid. ResearchGate. Available at: [Link]

  • Yordanova, D., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(24), 8056. Available at: [Link]

  • Salar-Behzadi, S., et al. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(35), 8829–8836. Available at: [Link]

  • Wikipedia. (n.d.). 1-Pyrroline-5-carboxylic acid. Retrieved from [Link]

  • Sessa, M., et al. (2018). PTCA (1H-pyrrole-2,3,5-tricarboxylic acid) as a marker for oxidative hair treatment. Journal of Forensic Sciences, 63(4), 1239-1244. Available at: [Link]

  • Spiclin, P., et al. (2003). Stability of vitamin C derivatives in solution and topical formulations. Acta Pharmaceutica, 53(4), 225-232. Available at: [Link]

  • Gąsior, L., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules. Available at: [Link]

  • Petkova, N., et al. (2022). Novel Ascorbic Acid Co-Crystal Formulations for Improved Stability. Pharmaceutics, 14(11), 2496. Available at: [Link]

  • PAMDB. (n.d.). L-delta-1-Pyrroline-5-carboxylic acid (PAMDB000329). P. aeruginosa Metabolome Database. Retrieved from [Link]

  • Alexov, E. (2015). On the pH-optimum of activity and stability of proteins. PeerJ, 3, e1033. Available at: [Link]

  • European Patent Office. (2006). Stabilized derivatives of ascorbic acid (EP1620419A2).
  • Chen, Y., et al. (2023). Endogenous 1-H-Pyrrole-2,3,5-Tricarboxylic Acid (PTCA) in Hair and Its Forensic Applications: A Pilot Study on a Wide Multi-Ethnic Population. ResearchGate. Available at: [Link]

  • Ledesma-Amaro, R., et al. (2016). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemistryOpen, 5(5), 457–462. Available at: [Link]

  • Krajcova, A., et al. (2009). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences, 27(Special Issue), S16-S19. Available at: [Link]

  • Lin, T.-H., et al. (2018). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Toxins, 10(11), 447. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Yıldırım, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

  • Cacho, J., et al. (2018). Transannular Approach to 2,3-Dihydropyrrolo[1,2-b]isoquinolin-5(1H)-ones through Brønsted Acid-Catalyzed Amidohalogenation. Molecules, 23(11), 2969. Available at: [Link]

  • Central Food Technological Research Institute. (n.d.). A process for the stabilization of 2-acetyl-1-pyrroline.
  • Gasperotti, M., et al. (2015). Synthesis of BHT-like derivatives 1 and 2 suitable for the functionalization of CoNPs-N3. ResearchGate. Available at: [Link]

  • A. F. M. Fahmy, et al. (2021). Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives. Antioxidants, 10(9), 1421. Available at: [Link]

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Technical Support Center: Functionalizing Sterically Congested 2,3-Dihydro-1H-pyrrole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-882 Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Functionalizing 2,3-dihydro-1H-pyrrole-5-carboxylic acid (also known as 3,4-dehydroproline) presents a "perfect storm" of synthetic challenges. Unlike saturated proline, the C3-C4 double bond flattens the ring, altering the trajectory of nucleophilic attack. When combined with bulky N-protecting groups (Boc, Fmoc, Cbz), the C5-carboxylic acid becomes sterically occluded. Furthermore, the allylic nature of the C5-proton significantly increases acidity, making the molecule highly prone to base-mediated racemization (epimerization) during activation.

This guide moves beyond standard EDC/NHS chemistry, providing high-fidelity protocols using T3P (Propylphosphonic Anhydride) and TFFH (Fluoro-amidinium salts) to overcome these barriers while preserving stereochemical integrity.

Module 1: Diagnostic Workflow

Before selecting a reagent, diagnose the specific failure mode of your current reaction.

TroubleshootingWorkflow Start Start: Reaction Failure CheckLCMS Analyze Crude LCMS Start->CheckLCMS Decision1 Is Product Present? CheckLCMS->Decision1 NoProd No Product / SM Remaining Decision1->NoProd No Racemic Product Present but Racemic Decision1->Racemic Yes (Wrong Stereochem) LowYield Low Yield (<20%) Decision1->LowYield Yes (Trace) StericBlock Diagnosis: Steric Block Active ester cannot form or is inaccessible. NoProd->StericBlock Epimerization Diagnosis: Base-Mediated Racemization via Oxazolone or Enolization. Racemic->Epimerization LowYield->StericBlock Hydrolysis Diagnosis: Active Ester Hydrolysis (Wet Solvent) LowYield->Hydrolysis SolutionTFFH Solution: Switch to Acid Fluoride (TFFH Protocol) StericBlock->SolutionTFFH SolutionT3P Solution: Switch to T3P + Pyridine (Low Epimerization) Epimerization->SolutionT3P

Figure 1: Decision tree for troubleshooting amide coupling failures in hindered pyrrole systems.

Module 2: The "Gold Standard" Protocol (T3P)

Best for: Minimizing racemization while maintaining high reactivity. Mechanism: T3P (Propylphosphonic Anhydride) forms a mixed anhydride that is highly reactive but does not generate a free acid byproduct that could catalyze side reactions. It acts as a scavenger for water and requires milder bases.

Comparative Data: T3P vs. Standard Reagents
ReagentYield (24h)Epimerization (% D-isomer)Steric Tolerance
EDC / HOBt 15-30%5-12%Low
HATU / DIPEA 65-80%15-25% (High Risk)High
T3P / Pyridine 85-92% < 1% High
Step-by-Step Protocol
  • Preparation: Dissolve N-protected 2,3-dihydro-1H-pyrrole-5-carboxylic acid (1.0 equiv) and the amine nucleophile (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (0.1 M concentration). Note: Avoid DMF if possible; T3P performs exceptionally well in EtOAc, simplifying workup.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv).

    • Why Pyridine? It buffers the system effectively without being strong enough to deprotonate the sensitive C5-position (

      
      -proton), unlike TEA or DIPEA.
      
  • Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–12 hours.

  • Workup: Dilute with water. The organic layer retains the product. Wash with 0.5 M HCl (to remove pyridine), then NaHCO₃, then brine.

Expert Insight: If the amine is a hydrochloride salt, increase pyridine to 4.0 equiv. Do not use HOBt/HOAt additives with T3P; they are unnecessary and may increase racemization.

Module 3: The "Nuclear Option" (Acid Fluorides via TFFH)

Best for: Extremely sterically hindered amines (e.g., tert-butyl amines, aniline derivatives) where T3P fails. Mechanism: TFFH converts the carboxylic acid into an Acid Fluoride .[1][2] Acid fluorides are distinct because the leaving group (-F) is physically small (low steric demand) compared to -OBt or -OAt esters, allowing the nucleophile to access the carbonyl carbon even in congested systems.

TFFH Activation Pathway

TFFH_Mechanism Acid Hindered Carboxylic Acid (R-COOH) Intermediate Formamidinium Intermediate Acid->Intermediate + TFFH + Base TFFH TFFH Reagent AcidFluoride Acid Fluoride (R-CO-F) Small & Highly Reactive Intermediate->AcidFluoride Fluoride Transfer Product Amide Product AcidFluoride->Product + Hindered Amine

Figure 2: TFFH converts the bulky acid into a compact Acid Fluoride, bypassing steric clash.

Step-by-Step Protocol
  • Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

    • Note: If solubility is poor, use DMF, but DCM is preferred for TFFH.

  • Activation: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv) under nitrogen. Stir for 30 minutes at 0 °C.

    • Checkpoint: The solution often turns slightly yellow. The Acid Fluoride is now formed in situ.[1][3][4]

  • Coupling: Add the hindered amine (1.2 equiv).

  • Catalysis (Optional): If the reaction is sluggish after 2 hours, add 0.1 equiv of 4-DMAP .

    • Warning: DMAP increases racemization risk. Only use if yield is critical and stereochemistry is secondary or confirmed stable.

  • Quench: Quench with water. Standard extraction.

Module 4: Controlling Racemization (The "Alpha-Proton" Problem)

The 2,3-dihydro-1H-pyrrole core is uniquely sensitive. The double bond (C3=C4) is allylic to the C5 chiral center. This orbital alignment makes the C5 proton significantly more acidic than in saturated proline.

Strategies to Prevent Epimerization:

  • Avoid Uronium Salts (HATU/HBTU) with DIPEA: The basicity of DIPEA combined with the high reactivity of HATU often leads to oxazolone formation, which rapidly racemizes.

  • Use Collidine: If you must use a base-dependent reagent (like HATU), substitute DIPEA with 2,4,6-Collidine . It is sufficiently nucleophilic to assist activation but sterically hindered enough to struggle with abstracting the C5 proton.

  • Oxyma Pure: Replace HOBt with Oxyma Pure . It creates a less basic environment and suppresses epimerization more effectively than HOAt/HOBt.

FAQ: Troubleshooting & Optimization

Q: My LCMS shows the mass of the product, but two peaks are close together. What is this? A: This is likely the D- and L-epimers. The 2,3-dihydro core racemizes easily. Switch to the T3P/Pyridine protocol (Module 2) immediately. If separation is required, use a Chiralpak AD-H or OD-H column for HPLC purification.

Q: Can I use microwave irradiation? A: Proceed with caution. While microwaves accelerate coupling, the thermal energy often overcomes the rotational barrier for epimerization. Only use microwave heating (max 50 °C) if using the TFFH protocol, as acid fluorides are thermally robust. Avoid microwaving with HATU/DIPEA.

Q: I see a "+18" mass peak in LCMS. Is this hydrolysis? A: Yes. The active ester (or acid fluoride) reacted with adventitious water instead of your amine.

  • Fix: Dry your solvents over molecular sieves (3Å).

  • Fix: Increase the amine equivalents to 1.5x to outcompete water.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Chemical Reviews, 116(19), 11754–11844. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides. Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pavel, J., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][6][7] Organic & Biomolecular Chemistry, 14, 1537-1543. [Link]

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Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Dihydropyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of dihydropyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure the success of your synthetic endeavors. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges in this crucial chemical transformation.

The N-alkylation of dihydropyrroles is a fundamental reaction in organic synthesis, pivotal for the construction of a vast array of biologically active molecules and functional materials. The reaction proceeds via a two-step mechanism: deprotonation of the nitrogen atom to form a nucleophilic pyrrolide anion, followed by a nucleophilic substitution reaction with an alkylating agent. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, side-product formation, and incomplete conversion. This guide will equip you with the knowledge to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of dihydropyrroles in a question-and-answer format.

Low to No Product Yield

Question: I am observing very low or no yield of my desired N-alkylated dihydropyrrole. What are the potential causes and how can I rectify this?

Answer: Low or no product yield is a common frustration. Let's break down the likely culprits and their solutions:

  • Moisture Contamination: The pyrrolide anion is a strong base and is highly sensitive to moisture. Trace amounts of water in your reagents or solvent will quench the anion, halting the reaction.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure your dihydropyrrole starting material and base are dry. For particularly sensitive reactions, working under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Inefficient Deprotonation: The choice of base is critical and must be strong enough to deprotonate the dihydropyrrole's N-H bond.

    • Solution: For simple dihydropyrroles, a strong base like sodium hydride (NaH) is often effective. For substrates with electron-withdrawing groups, a stronger base may be necessary. Conversely, for highly activated substrates, a weaker base like potassium carbonate (K₂CO₃) might suffice and can be a milder option.[1][2][3]

  • Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent follows the trend: R-I > R-Br > R-Cl.

    • Solution: If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[4] Additionally, adding a catalytic amount of potassium iodide (KI) can in situ convert an alkyl bromide or chloride to the more reactive iodide, a technique known as the Finkelstein reaction.[5]

  • Insufficient Reaction Time or Temperature: Some N-alkylation reactions can be sluggish at room temperature.

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is proceeding slowly, consider increasing the temperature. Microwave-assisted synthesis can also dramatically reduce reaction times from hours to minutes and improve yields.[1]

Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, including what I suspect is a C-alkylated isomer. How can I improve the selectivity for N-alkylation?

Answer: The formation of side products, particularly C-alkylation, is a known challenge in the alkylation of pyrrole-type systems.[6] The regioselectivity is influenced by several factors:

  • Solvent Polarity: The choice of solvent can significantly impact the N/C alkylation ratio.

    • Solution: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[7][8] These solvents effectively solvate the cation of the pyrrolide salt, leaving the nitrogen anion more exposed and nucleophilic. In contrast, less polar solvents may favor C-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the pyrrolide anion can influence the reaction's regioselectivity.

    • Solution: While less straightforward to control, be aware that different bases (e.g., NaH vs. KH) will result in different counter-ions, which can subtly alter the N vs. C alkylation outcome.

  • Overalkylation: If your product still possesses a reactive site, it may undergo a second alkylation.

    • Solution: Use a stoichiometric amount of the alkylating agent (typically 1.0 to 1.2 equivalents). Adding the alkylating agent slowly and at a low temperature can also help to minimize overalkylation.

Incomplete Reaction

Question: My reaction has stalled, and I have a significant amount of unreacted starting material. What should I do?

Answer: An incomplete reaction can often be resolved by re-evaluating your reaction setup and conditions:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the base and alkylating agent.

    • Solution: Typically, 1.1 to 1.2 equivalents of the base and 1.1 to 1.5 equivalents of the alkylating agent are used. If you suspect your reagents have degraded, use freshly opened or purified materials.

  • Purity of Starting Materials: Impurities in your dihydropyrrole can interfere with the reaction.

    • Solution: Purify your starting material before use, for example, by column chromatography or distillation.

  • Reaction Monitoring: It's crucial to accurately determine if the reaction has truly stopped or is just proceeding very slowly.

    • Solution: Use a reliable monitoring technique like LC-MS to get a clear picture of all components in your reaction mixture. Sometimes, what appears as starting material on a TLC plate may be a co-eluting impurity.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of dihydropyrroles?

A1: Sodium hydride (NaH) is a robust and widely used base for this transformation due to its high basicity and the fact that the only byproduct of deprotonation is hydrogen gas. However, for sensitive substrates or when milder conditions are desired, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be very effective.[1][2]

Q2: Which solvent should I choose for my reaction?

A2: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent options as they promote N-alkylation and can dissolve a wide range of substrates and reagents.[7][8] Acetonitrile (ACN) can also be a good choice, though it is less polar than DMF and DMSO.

Q3: Can I use alcohols as alkylating agents?

A3: Yes, alcohols can be used as alkylating agents in a process known as "borrowing hydrogen" or "hydrogen autotransfer".[9][10] This is a greener alternative to using alkyl halides as the only byproduct is water. These reactions typically require a transition metal catalyst, such as those based on ruthenium or iridium.[11]

Q4: How can I avoid using hazardous alkylating agents?

A4: Besides the "borrowing hydrogen" methodology with alcohols, other less hazardous alternatives to traditional alkylating agents like alkyl halides exist. These include the use of dialkyl carbonates or sulfites. The Mitsunobu reaction, which uses an alcohol, triphenylphosphine, and an azodicarboxylate, is another method to achieve N-alkylation, particularly with sterically hindered alcohols.[12]

Q5: My dihydropyrrole is sterically hindered. What conditions should I try?

A5: For sterically hindered substrates, you may need more forcing conditions. This could involve using a stronger base, a more reactive alkylating agent (e.g., an alkyl iodide or triflate), and higher reaction temperatures. Microwave-assisted synthesis can be particularly beneficial in these cases, as it can provide the necessary energy to overcome the steric hindrance in a controlled manner.[1]

Data Presentation

Table 1: Common Bases for N-Alkylation of Dihydropyrroles
BasepKa of Conjugate AcidTypical SolventKey Considerations
Sodium Hydride (NaH)~36THF, DMFHighly reactive, pyrophoric. Byproduct is H₂ gas.
Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileMilder, less hazardous base. Often requires higher temperatures.[1][2]
Potassium tert-Butoxide (t-BuOK)~19THF, t-BuOHStrong, non-nucleophilic base.
Potassium Hydroxide (KOH)15.7DMSO, Ionic LiquidsStrong base, but the generation of water can be problematic.[7][13]
Table 2: Reactivity of Common Alkylating Agents
Alkylating AgentLeaving GroupRelative ReactivityNotes
Alkyl Iodide (R-I)I⁻HighestMost reactive, but can be less stable and more expensive.[4]
Alkyl Bromide (R-Br)Br⁻IntermediateGood balance of reactivity and stability.[5]
Alkyl Chloride (R-Cl)Cl⁻LowestLeast reactive, may require harsh conditions or a catalyst.[4]
Alkyl Tosylate (R-OTs)TsO⁻HighVery good leaving group, comparable to iodides.

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride

This protocol provides a general starting point for the N-alkylation of a dihydropyrrole using sodium hydride and an alkyl halide.

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the dihydropyrrole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the dihydropyrrole (typical concentration is 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol for Microwave-Assisted N-Alkylation

This protocol is adapted for microwave-assisted synthesis, which can significantly accelerate the reaction.[1]

  • Reaction Setup: To a 10 mL microwave vessel, add the dihydropyrrole (1.0 eq), potassium carbonate (3.3 eq), and the alkyl bromide (3.3 eq).

  • Solvent Addition: Add 1.5 mL of DMF.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 170 °C) and power (e.g., 150 W) for a specified time (e.g., 40 minutes).

  • Work-up: After cooling, recover the reaction mixture using chloroform. Wash the organic phase twice with brine, dry over Na₂SO₄, filter, and evaporate the solvent under vacuum.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Reaction Mechanism

N_Alkylation_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Nucleophilic Substitution (SN2) Dihydropyrrole R-NH Pyrrolide_Anion R-N:⁻ Dihydropyrrole->Pyrrolide_Anion + B:⁻ Base B:⁻ Conjugate_Acid B-H Base->Conjugate_Acid + H⁺ Pyrrolide_Anion2 R-N:⁻ Product R-N-R' Pyrrolide_Anion2->Product + R'-X Alkyl_Halide R'-X Halide_Ion X⁻ Alkyl_Halide->Halide_Ion

Caption: General mechanism of N-alkylation of dihydropyrroles.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Moisture Are all reagents and solvents anhydrous? Start->Check_Moisture Check_Base Is the base strong enough? Check_Moisture->Check_Base Yes Dry_Reagents Dry all reagents and solvents rigorously. Check_Moisture->Dry_Reagents No Check_Alkylating_Agent Is the alkylating agent reactive enough? Check_Base->Check_Alkylating_Agent Yes Use_Stronger_Base Use a stronger base (e.g., NaH). Check_Base->Use_Stronger_Base No Check_Conditions Have reaction time and temperature been optimized? Check_Alkylating_Agent->Check_Conditions Yes Use_More_Reactive_Agent Switch to R-Br or R-I, or add catalytic KI. Check_Alkylating_Agent->Use_More_Reactive_Agent No Increase_Time_Temp Increase reaction time and/or temperature. Consider microwave synthesis. Check_Conditions->Increase_Time_Temp No Success Reaction Optimized Check_Conditions->Success Yes Dry_Reagents->Start Use_Stronger_Base->Start Use_More_Reactive_Agent->Start Increase_Time_Temp->Start

Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.

References

  • BenchChem. (2025). Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
  • MDPI. (2025).
  • Springer Nature Link. (2026). Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry.
  • ResearchGate. (2025). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds | Request PDF.
  • BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • PubMed. (2024).
  • Organic Chemistry Portal. (n.d.).
  • ACS. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega.
  • ResearchGate. (2025). N-alkylation of indole and pyrroles in dimethyl sulphoxide.
  • BenchChem. (2025).
  • PubMed. (2011). Novel bifunctional alkylating agents, 5,10-dihydropyrrolo[1,2-b]isoquinoline derivatives, synthesis and biological activity.
  • ThalesNano. (n.d.).
  • Reddit. (2025).
  • ResearchGate. (2025). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
  • ResearchGate. (2025).
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][13]naphthyrin-5(6H).

  • Oncohema Key. (2016).
  • PMC. (n.d.).
  • PubMed. (2012). Kinetics screening of the N-alkylation of organic superbases using a continuous flow microfluidic device: basicity versus nucleophilicity.
  • ResearchGate. (n.d.).
  • PubMed. (2009). Solid-phase synthesis of 2,5-dihydro-1H-pyrroles, 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines using a supported selenium resin.
  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?.
  • RSC Publishing. (1973). N-alkylation of indole and pyrroles in dimethyl sulphoxide.
  • ECHEMI. (n.d.).
  • ResearchGate. (n.d.). Possible mechanism of N-alkylation reactions via the monohydride route.
  • PMC. (2025). Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides.

Sources

Technical Support Center: Resolution of Substituted 2,3-Dihydro-1H-pyrrole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: RES-DHP-005 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Molecule Analysis

User Query: How to resolve enantiomers of substituted 2,3-dihydro-1H-pyrrole-5-carboxylic acids.

Technical Context: The target molecule belongs to a class of cyclic


-unsaturated (or 

-unsaturated) amino acids, often viewed as "dehydroproline" analogs.
  • Structural Alert: The "2,3-dihydro" nomenclature implies a double bond at the C4-C5 position (enamine character) or C1-C2 (imine character, often called 1-pyrroline). If the double bond is isolated (C3-C4), it is a 3-pyrroline.

  • Critical Stability Warning: Unlike saturated prolines, dihydropyrroles are prone to oxidative aromatization (to pyrroles) or hydrolytic ring-opening (if enamine/imine character is present).

  • Resolution Strategy: Direct resolution of the free zwitterion is risky due to instability. The industry standard is to resolve the N-protected derivative (e.g., N-Boc, N-Cbz) or the ester derivative .

Method Selection: The Decision Matrix

Before starting, determine the stability of your specific substitution pattern. Use the following logic flow to select the correct resolution path.

ResolutionStrategy Start START: Target Molecule Analysis IsStable Is the Free Acid Stable? (No hydrolysis/aromatization) Start->IsStable DirectHPLC Method A: Zwitterionic Chiral HPLC (Columns: ZWIX, CROWNPAK) IsStable->DirectHPLC Yes (Rare) Protect Derivatization Required (N-Boc or Methyl Ester) IsStable->Protect No (Common) Scale Target Scale? ScaleCheck Scale > 100g? Protect->ScaleCheck PrepHPLC Method B: Prep HPLC/SFC (Columns: AD-H, IG, IC) ScaleCheck->PrepHPLC No (<100g) SaltRes Method C: Diastereomeric Salt (Classical Resolution) ScaleCheck->SaltRes Yes (>100g)

Figure 1: Strategic decision tree for selecting the resolution method based on molecular stability and scale.

Protocol Module A: Chiral HPLC/SFC (The Gold Standard)

This is the most robust method for N-protected intermediates (e.g., N-Boc-2,3-dihydro-1H-pyrrole-5-carboxylic acid).

Recommended Stationary Phases
Column TypeSpecific PhaseTarget Mechanism
Immobilized Polysaccharide Chiralpak IA, IC, IG Robust solvent tolerance (DCM/THF allowed). Ideal for N-Boc acids.
Coated Polysaccharide Chiralpak AD-H, Chiralcel OD-H High selectivity for aromatic substituents. Caution: No DCM/THF.
Zwitterionic (Specialty) Chiralpak ZWIX (+/-) Only for underivatized amino acids (if stable).
Standard Operating Procedure (SOP)

Step 1: Sample Preparation

  • Derivatization: If your molecule is the free acid, protect the nitrogen with a Boc or Cbz group. This removes the zwitterionic character and improves solubility in organic mobile phases.

  • Concentration: Dissolve N-protected sample at 1–5 mg/mL in the mobile phase (or Ethanol).

Step 2: Mobile Phase Screening (Normal Phase)

  • Base Solvent: n-Hexane / Isopropanol (80:20).

  • Modifier (CRITICAL): Add 0.1% Trifluoroacetic Acid (TFA) .

    • Why? The carboxylic acid group (-COOH) must be kept protonated to prevent peak tailing and ensure defined hydrogen bonding with the chiral selector.

  • Flow Rate: 1.0 mL/min (Analytical).

Step 3: Troubleshooting Chromatographic Issues

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Ionization of -COOHIncrease TFA to 0.2%. Ensure column is equilibrated.
No Separation Wrong SelectorSwitch from Amylose (AD/IA) to Cellulose (OD/IC) backbone.
Sample Degradation Acid SensitivitySwitch to SFC (Supercritical Fluid Chromatography) using CO2/MeOH (no acid needed) or use weak acid (Acetic Acid).

Protocol Module B: Diastereomeric Salt Resolution (Scalable)

For scales >100g, chromatography becomes expensive.[1] Classical resolution via crystallization is preferred for carboxylic acids.

The "Chiral Base" Library

Since your target is an acid , you must use a chiral base . Screen these resolving agents in this order:

  • (R)-(+)-1-Phenylethylamine (MBA): Cheap, effective for proline analogs.

  • (S)-(-)-1-Phenylethylamine: The enantiomer of above.

  • Cinchonidine / Quinine: Bulky natural alkaloids, good for sterically hindered acids.

  • L-Tyrosinamide: Specific for amino acid derivatives.

Workflow: Salt Formation & Crystallization

SaltResolution Mix 1. Mix Racemate + Chiral Base (1:0.5 to 1:1 eq) in Solvent Heat 2. Heat to Reflux (Dissolve completely) Mix->Heat Cool 3. Slow Cool to RT/0°C (Controlled Supersaturation) Heat->Cool Filter 4. Filter Crystals (Diastereomer A) Cool->Filter Liquor Mother Liquor (Enriched Diastereomer B) Cool->Liquor

Figure 2: General workflow for diastereomeric salt resolution.

Step-by-Step Guide:

  • Solvent Selection: Start with Ethanol (95%) or Isopropanol . If solubility is too high, add Acetone. If too low, add Methanol.

  • Stoichiometry: Use 0.5 equivalents of the chiral base (Method of Half-Quantities) to precipitate the less soluble salt first.

  • Liberation: Once crystals are obtained (check optical rotation), treat with 1N HCl and extract with Ethyl Acetate to recover the resolved chiral acid.

Frequently Asked Questions (FAQ)

Q1: My molecule aromatizes to a pyrrole during HPLC. What do I do?

  • Diagnosis: Oxidation is occurring. This is common for 2,3-dihydro-1H-pyrroles (enamines).

  • Fix: Degas all solvents. Add an antioxidant (e.g., BHT) to the mobile phase. Ideally, perform the separation on the N-Boc saturated analog (pyrrolidine) if possible, then introduce the double bond after resolution (though this changes the synthesis route). If the double bond is essential, keep the column temperature low (<10°C).

Q2: Can I use enzymatic resolution?

  • Answer: Yes. Acylase I (from Aspergillus) is highly effective for N-Acetyl-amino acids.

  • Protocol: Acetylate your racemic amine. Incubate with Acylase I at pH 7. The enzyme will selectively hydrolyze the L-enantiomer to the free amino acid, leaving the D-enantiomer as the N-Acetyl derivative. Separate by extraction (Acid/Base wash).

Q3: The peaks are splitting in HPLC.

  • Diagnosis: Rotamers. N-Boc-proline analogs often exist as cis/trans rotamers due to restricted rotation around the Amide bond.

  • Fix: Run the HPLC at a higher temperature (40–50°C) to coalesce the rotamers, provided the molecule is thermally stable.

References

  • Daicel Chiral Technologies. Chiral Selector Screening Guide for Amino Acids. (Standard industry protocols for N-protected amino acids on AD/OD columns). Link

  • Beilstein J. Org. Chem. cis–trans-Amide isomerism of the 3,4-dehydroproline residue. (Detailed analysis of the conformational stability and rotamers of dihydropyrroles).

  • Journal of Chromatography A. Enantiomer separation of chiral amines and amino acid esters on polysaccharide phenylcarbamates. (Validation of HPLC methods for this class).

  • BioDuro-Sundia. Diastereomeric Salt Resolution for Separating Chiral Compounds. (Industrial scale-up protocols for salt resolution).

  • PubChem. 2,3-Dihydro-1H-pyrrole-2-carboxylic acid Structure & Properties. (Chemical property verification).

For further assistance, please upload your specific structure and solvent solubility data to the secure portal.

Sources

Validation & Comparative

Publish Comparison Guide: P5C vs. 2,3-Dihydro-1H-Pyrrole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between


-Pyrroline-5-Carboxylic Acid (P5C)  and 2,3-Dihydro-1H-Pyrrole-5-Carboxylic Acid .

While often conflated due to nomenclature inconsistencies and tautomeric relationships, these two entities represent distinct chemical forms—the Imine and the Enamine —with divergent stability profiles, biological roles, and NMR signatures.

Executive Summary: The Core Distinction

The primary confusion between these compounds stems from the nomenclature of the pyrroline ring and the position of the double bond. In aqueous solution, they exist in a pH-dependent equilibrium, often complicating spectral assignment.

FeatureP5C (

-Pyrroline-5-Carboxylic Acid)
2,3-Dihydro-1H-Pyrrole-5-Carboxylic Acid
Chemical Form Cyclic Imine (Schiff Base)Cyclic Enamine
Systematic Name 3,4-dihydro-2H-pyrrole-2-carboxylic acid2,3-dihydro-1H-pyrrole-5-carboxylic acid
Double Bond C=N (

or N1-C5)
C=C (

or C4-C5)
Stability Metastable; Equilibrium with GSA (Open chain)Unstable in water; Tautomerizes to P5C
Key Context Central metabolite (Proline/Glutamate pathway)Core structure of Hydrolyzed Carbapenems
Diagnostic NMR

~7.8 ppm
(Imine CH)

~5.8–6.2 ppm
(Vinyl CH)

Chemical Identity & Structural Logic

The Tautomeric Triad

In biological and aqueous systems, P5C does not exist in isolation. It is the central component of a three-part equilibrium:

  • GSA (Glutamate-

    
    -Semialdehyde):  The open-chain aldehyde form.
    
  • P5C (Imine): The cyclized form (dominant at neutral pH).

  • Enamine Form: The 2,3-dihydro tautomer (often transient or stabilized by substituents in drugs like Imipenem).

P5C_Equilibrium Figure 1: The dynamic equilibrium between the open-chain aldehyde (GSA), the cyclic imine (P5C), and the enamine tautomer. GSA Glutamate-γ-Semialdehyde (Open Chain Aldehyde) δ ~9.5 ppm (-CHO) P5C P5C (Δ1-Pyrroline-5-Carboxylate) Imine Form δ ~7.8 ppm (N=CH) GSA->P5C Cyclization (pH > 6) Enamine 2,3-Dihydro-1H-Pyrrole-5-COOH (Δ2-Pyrroline-5-Carboxylate) Enamine Form δ ~6.0 ppm (C=CH) P5C->Enamine Tautomerization

NMR Spectral Data Comparison

A. -Pyrroline-5-Carboxylic Acid (P5C)[1][2]
  • Solvent: D

    
    O (pH 7.0)
    
  • Characteristic: The presence of the Imine proton (H-5) is the definitive marker.

  • Note: In D

    
    O, the exchangeable NH proton is not observed.
    
PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
H-5 Imine (N=CH)7.85 Broad Singlet / Multiplet-
H-2

-CH (COOH)
4.25 Doublet of Doublets

H-3

-CH

2.35 – 2.55 Multiplet-
H-4

-CH

2.05 – 2.25 Multiplet-

Critical Observation:

  • At pH < 6 , the equilibrium shifts toward the open-chain GSA . Look for a small aldehyde peak at

    
     9.5–9.6 ppm .
    
  • At pH > 7 , P5C is prone to polymerization, leading to line broadening and the appearance of complex multiplets in the 1.5–3.0 ppm region.

B. 2,3-Dihydro-1H-Pyrrole-5-Carboxylic Acid (Enamine)
  • Context: Rarely observed as a stable unsubstituted parent. This data represents the core shift ranges observed in hydrolyzed carbapenem derivatives (e.g., hydrolyzed Meropenem/Imipenem) where this tautomer is trapped or transiently formed.

  • Characteristic: Loss of the downfield Imine signal; appearance of a Vinylic proton .

PositionProtonChemical Shift (

, ppm)
MultiplicityNotes
H-4 Vinyl (=CH)5.80 – 6.20 Triplet / MultipletDiagnostic for Enamine (

)
H-2

-CH (Sat.)
3.80 – 4.10 MultipletUpfield from P5C H-2
H-3

-CH

2.80 – 3.20 MultipletDistinct from P5C H-3
NH AmineN/A ExchangeableNot visible in D

O

Technical Insight: In hydrolyzed carbapenems, the "Enamine" form often rapidly tautomerizes to the "Imine" (P5C-like) form (


 shift), causing the vinyl signal at ~6.0 ppm to disappear over time, replaced by the imine signal at ~7.8 ppm.

Experimental Protocols

Protocol 1: Preparation of P5C for NMR Validation

Since P5C is chemically unstable, it must be prepared fresh or generated in situ.

  • Synthesis: Oxidation of DL-hydroxylysine with sodium metaperiodate (NaIO

    
    ).
    
  • Reaction:

    • Dissolve DL-hydroxylysine hydrochloride (1 eq) in water.

    • Add NaIO

      
       (1 eq) dropwise at 0°C.
      
    • Stop Reaction: Add a trace of ethylene glycol to quench excess periodate.

  • Purification (Critical):

    • Pass through a Dowex 50W-X8 (H+ form) cation exchange column.

    • Elute with 1M HCl.

    • Why? This removes unreacted periodate and formaldehyde by-products.

  • NMR Sample Prep:

    • Lyophilize the HCl eluate immediately.

    • Redissolve in D

      
      O .
      
    • Neutralize: Carefully adjust pD to 6.5–7.0 using NaOD. Caution: High pH accelerates polymerization.

Protocol 2: Distinguishing Tautomers via pH Titration

Use this method to confirm if an unknown sample is P5C or a stable analog.

  • Acquire Spectrum A: Sample in D

    
    O at pH 7.0 .
    
    • Target: Signal at 7.85 ppm (P5C Imine).

  • Acidify: Add DCl to reach pH 1.0 .

    • Observation: The P5C ring opens to GSA.

    • Result: The 7.85 ppm signal disappears. A new signal at ~9.6 ppm (Aldehyde) may appear (often hydrated to a gem-diol at ~5.0 ppm, which is obscured by HDO).

  • Re-neutralize: Add NaOD back to pH 7.0.

    • Validation: The 7.85 ppm signal should recover (if the sample has not polymerized).

References

  • Mezl, V. A., & Knox, W. E. (1976).[1] Properties and analysis of a stable derivative of pyrroline-5-carboxylic acid for use in metabolic studies. Analytical Biochemistry, 74(2), 430-440. Link

  • Forlani, G., et al. (2025/2022). Measurement of

    
    -Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. Metabolites/PMC. Link
    
  • Brem, J., et al. (2016). Structural Basis of Metallo-

    
    -Lactamase Inhibition by Monocyclic Boronates. Nature Communications (Discusses hydrolyzed carbapenem NMR).[2] Link
    
  • Feng, H., et al. (2017). The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis.[2][3] Nature Communications.[2] Link

Sources

IR spectroscopy characteristic bands for 2,3-dihydro-1H-pyrrole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization Guide: 2,3-dihydro-1H-pyrrole-5-carboxylic acid (P5C) vs. Structural Analogs

Executive Summary: The Redox Triad

In metabolic engineering and drug development, 2,3-dihydro-1H-pyrrole-5-carboxylic acid (commonly referred to as


-pyrroline-5-carboxylic acid  or P5C ) represents a critical, yet elusive, intermediate. It sits at the thermodynamic pivot point between the fully reduced L-Proline  and the fully oxidized, aromatic Pyrrole-2-carboxylic acid (PCA) .

For researchers monitoring enzymatic dehydrogenation or synthetic oxidation, distinguishing these three species is non-trivial due to the labile nature of P5C, which exists in spontaneous equilibrium with its open-chain tautomer, glutamate-5-semialdehyde (GSA).

This guide provides a definitive spectroscopic comparison, isolating the characteristic Infrared (IR) bands that validate the presence of the cyclic imine (P5C) against its saturated and aromatic counterparts.

Comparative Analysis: The Spectral Fingerprint

The identification of P5C relies on detecting the "Imine Bridge"—the transition from a saturated amine (Proline) to a conjugated aromatic system (PCA).

The "Redox Triad" Comparison Table
FeatureL-Proline (Reduced)P5C / Dihydro-pyrrole (Target)Pyrrole-2-Carboxylic Acid (Oxidized)
Electronic State Saturated HeterocycleCyclic Imine / Enamine TautomerAromatic Heterocycle
Key Diagnostic Band None (Transparent >1650 cm⁻¹)

(C=N) Imine Stretch

(C=C) Aromatic Ring
Wavenumber N/A1620 – 1640 cm⁻¹ 1570 – 1590 cm⁻¹
Carbonyl (

C=O)
~1620 cm⁻¹ (Zwitterion asymmetric)~1700 – 1725 cm⁻¹ (Acid/Ester)~1670 – 1700 cm⁻¹ (Conjugated)
N-H Stretch ~3000 – 3200 cm⁻¹ (Broad, NH₂⁺)Weak/Absent (in Imine form)~3400 – 3465 cm⁻¹ (Sharp, Free NH)
Stability Stable SolidLabile (Hydrolysis prone)Stable Solid

Critical Insight: The "Smoking Gun" for P5C is the appearance of the C=N stretching vibration around 1620–1640 cm⁻¹ . This band is absent in Proline and distinct from the aromatic ring breathing modes of PCA.

Detailed Band Assignment & Mechanistic Logic

A. The Target: 2,3-dihydro-1H-pyrrole-5-carboxylic acid (P5C)
  • 
    (C=N) Imine Stretch (1620–1640 cm⁻¹): 
    This is the defining feature of the dihydro-pyrrole core. Unlike the C=O stretch, which can be ambiguous, the C=N stretch confirms the formation of the double bond within the ring without full aromatization.
    
    • Note: If the molecule tautomerizes to the enamine form (2,3-dihydro isomer with C4=C5 double bond), this band may shift slightly higher (~1650 cm⁻¹) and overlap with the carbonyl region. However, in aqueous equilibrium (pH dependent), the imine form (

      
      ) predominates.
      
  • 
    (C=O) Carboxyl (1700–1725 cm⁻¹): 
    Unlike Proline, which often exists as a zwitterion in the solid state (lowering the C=O frequency to ~1620 cm⁻¹), P5C is often isolated as an acid salt or ester, restoring the carbonyl frequency to the typical 1700+ region.
    
B. Alternative 1: L-Proline (The Negative Control)
  • Zwitterionic Character: Proline spectra are dominated by the carboxylate ion (

    
    ). Look for the asymmetric stretch at ~1620 cm⁻¹  and the symmetric stretch at ~1400 cm⁻¹ .
    
  • Absence of Unsaturation: The region between 1650 and 3000 cm⁻¹ is relatively quiet compared to P5C and PCA, serving as a baseline "blank" for unsaturation.

C. Alternative 2: Pyrrole-2-Carboxylic Acid (The Positive Control)
  • Aromaticity Markers: PCA shows distinct aromatic C=C stretching vibrations around 1573 cm⁻¹ and 1496 cm⁻¹ .[1] These are sharper and lower in energy than the isolated imine bond of P5C.

  • The N-H Signal: PCA has a secondary amine that can participate in H-bonding. In dilute solution, the free N-H stretch appears sharp at ~3465 cm⁻¹ .[2] In P5C (imine form), there is no N-H bond on the ring nitrogen, making this region significantly different.

Experimental Protocol: Handling Labile Imino Acids

P5C is chemically unstable and prone to hydrolysis (ring opening to GSA) or polymerization. Standard IR sample preparation (like grinding in KBr) often destroys the molecule due to moisture absorption.

Recommended Workflow: ATR-FTIR with In-Situ Stabilization

  • Preparation:

    • Synthesize/Isolate P5C as the Hydrochloride Salt . The protonation of the imine nitrogen stabilizes the ring against hydrolysis.

    • Alternative: If measuring in solution, use D₂O to avoid the massive water O-H overlap in the 1640 cm⁻¹ region (which obscures the critical C=N band).

  • Instrument Setup:

    • Use an Attenuated Total Reflectance (ATR) accessory with a Diamond or ZnSe crystal.

    • Purge: Constant dry nitrogen purge is mandatory to prevent atmospheric moisture from hydrolyzing the surface layer of the sample.

  • Measurement Logic (The "Subtraction" Method):

    • Step 1: Acquire background spectrum of the solvent/matrix.

    • Step 2: Acquire spectrum of L-Proline (Reference A).

    • Step 3: Acquire spectrum of the P5C sample.

    • Step 4: Perform a spectral subtraction (P5C minus Proline).

    • Result: The remaining positive peaks at 1630 cm⁻¹ (C=N) and 1720 cm⁻¹ (C=O) are your validated signals.

Logic Flow: Spectral Identification of Proline Oxidation States

The following diagram illustrates the decision logic for identifying the oxidation state of a proline derivative using IR markers.

SpectralID Start Unknown Proline Derivative (IR Spectrum Analysis) Check_CN Check 1620-1640 cm⁻¹ Region (Is there a band?) Start->Check_CN No_Band No Band (Transparent Region) Check_CN->No_Band Absent Has_Band Band Present Check_CN->Has_Band Present Result_Proline Identify: L-PROLINE (Saturated, Zwitterionic) No_Band->Result_Proline Check_Aromatic Check 1500-1600 cm⁻¹ (Multiple Sharp Aromatic Bands?) Has_Band->Check_Aromatic Check_NH Check 3400 cm⁻¹ Region (Sharp N-H Stretch?) Result_P5C Identify: P5C / Dihydro-pyrrole (Cyclic Imine, C=N present) Check_NH->Result_P5C Weak/Absent NH Result_PCA Identify: Pyrrole-2-Carboxylic Acid (Aromatic, C=C present) Check_NH->Result_PCA Strong/Sharp NH Check_Aromatic->Check_NH No (Only C=N) Check_Aromatic->Result_PCA Yes (Aromatic C=C)

Figure 1: Decision tree for distinguishing between Proline, P5C (Dihydro-pyrrole), and Pyrrole-2-carboxylic acid based on characteristic IR bands.

References

  • National Institute of Standards and Technology (NIST). Pyrrole-2-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (Detailed assignment of aromatic C=C and N-H bands). [Link]

  • National Institutes of Health (NIH) / PubMed. Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. (Discusses P5C/GSA equilibrium and detection). [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. (Standard reference for C=N and C=O ranges). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for Detecting Dihydropyrrole Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate detection of reactive metabolites is a critical step in assessing the safety and metabolic profile of new chemical entities. Among these, dihydropyrrole metabolites, which are often electrophilic and highly reactive, pose a significant analytical challenge. Their inherent instability means they can rapidly form adducts with cellular macromolecules like proteins, making direct measurement in plasma difficult. This guide provides an in-depth comparison of methodologies for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods aimed at detecting these challenging analytes, with a focus on scientific integrity and field-proven insights.

The Challenge of Dihydropyrrole Metabolites

Dihydropyrrole metabolites are often formed through the metabolic activation of various xenobiotics, including certain drugs and natural toxins like pyrrolizidine alkaloids. Their reactivity is a double-edged sword; it's central to their potential toxicity but also makes them notoriously difficult to quantify. These metabolites can covalently bind to proteins, forming stable adducts that can serve as biomarkers of exposure. Therefore, a robust analytical strategy must account for this reactivity and instability. The United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which provide a framework for ensuring the reliability and reproducibility of such assays.[1][2][3][4]

Core Strategy: Indirect Detection via Protein Adducts

Given the transient nature of free dihydropyrrole metabolites, a scientifically sound and widely adopted strategy is the indirect measurement via their stable protein adducts in plasma. This approach provides a cumulative measure of exposure and overcomes the challenges of analyte instability. A particularly elegant and validated method involves the chemical transformation of the pyrrole-protein adduct into a stable, analyzable derivative.

A Validated LC-MS/MS Method for Pyrrole-Protein Adducts

This section details a representative LC-MS/MS method for the quantification of pyrrole-protein adducts in human plasma, adapted from pioneering work in the field.[1][5] The causality behind each experimental choice is explained to provide a deeper understanding of the protocol.

  • Sample Preparation (Derivatization):

    • Rationale: The core of this method is the conversion of the unstable pyrrole adduct into a stable, easily detectable molecule. This is achieved by releasing the pyrrolic moiety from the protein and simultaneously derivatizing it.

    • Procedure:

      • To 100 µL of human plasma, add 400 µL of an acidified ethanolic silver nitrate solution. The silver nitrate facilitates the cleavage of the pyrrole from sulfur-containing amino acid residues within the protein.

      • Incubate the mixture at 60°C for 1 hour. During this step, the released pyrrole reacts with the ethanol to form a stable di-ethoxy derivative.

      • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

      • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Rationale: The use of tandem mass spectrometry provides high selectivity and sensitivity, which is essential for detecting the low concentrations of the derivative expected in biological samples. A reversed-phase chromatographic separation is employed to resolve the analyte of interest from potential matrix interferences.

    • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for the di-ethoxy derivative and a suitable internal standard (e.g., a stable isotope-labeled version of the derivative).

Method Validation: A Pillar of Trustworthiness

A bioanalytical method is only as good as its validation. The following parameters, in accordance with FDA and EMA guidelines, must be rigorously assessed to ensure the trustworthiness of the data.[1][2][3][4]

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. The linearity of this relationship is assessed over a defined concentration range.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte is evaluated to ensure that it does not compromise the accuracy of the measurement.

  • Stability: The stability of the analyte in plasma must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Comparison of Analytical Strategies

While the derivatization-based LC-MS/MS method is robust and validated, it is important to consider alternative approaches for detecting dihydropyrrole metabolites.

Method Principle Advantages Disadvantages Typical Performance
LC-MS/MS with Derivatization Indirect detection of protein adducts after chemical conversion to a stable derivative.High sensitivity and specificity; overcomes analyte instability; provides a cumulative measure of exposure.Requires a derivatization step which can add variability; may not capture all types of adducts.LLOQ: ~0.1-1 ng/mL in plasma; Accuracy: 85-115%; Precision: <15% CV
Direct LC-MS/MS of Trapped Metabolites Trapping of reactive metabolites with nucleophilic agents (e.g., glutathione) followed by direct LC-MS/MS analysis of the stable adduct.Provides structural information about the reactive metabolite itself; can be more direct than protein adduct analysis.Trapping efficiency can be variable; may not be suitable for all types of reactive metabolites; requires availability of authentic standards for the trapped adducts.Highly dependent on the specific metabolite and trapping agent; generally requires sensitive instrumentation.
Immunoassays (e.g., ELISA) Use of antibodies to specifically detect pyrrole-protein adducts.High throughput; does not require mass spectrometry equipment.Can suffer from cross-reactivity; may not be as specific or quantitative as LC-MS/MS; requires development of specific antibodies.Performance is highly dependent on the quality of the antibody.
High-Resolution Mass Spectrometry (HRMS) Untargeted screening for potential adducts by accurate mass measurement.Can identify unknown adducts without the need for specific standards.Less sensitive for quantification compared to triple quadrupole MS; data analysis can be complex.Primarily used for qualitative identification rather than quantitative validation.

Visualizing the Workflow

A clear understanding of the experimental and validation workflows is essential for successful implementation.

LC-MS/MS Workflow for Dihydropyrrole Metabolite Adducts Experimental Workflow for Dihydropyrrole Adduct Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) derivatization Add Acidified Ethanolic AgNO3 Incubate at 60°C plasma->derivatization Derivatize Pyrrole Adduct centrifugation Centrifuge to Pellet Protein derivatization->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into LC-MS/MS supernatant->injection separation C18 Reversed-Phase Chromatography injection->separation detection ESI+ MRM Detection separation->detection quantification Quantification against Calibration Curve detection->quantification reporting Report Concentration quantification->reporting

Caption: Experimental workflow for the analysis of dihydropyrrole protein adducts.

Bioanalytical_Method_Validation_Flow Bioanalytical Method Validation Logic selectivity Selectivity & Specificity (Multiple Blank Sources) linearity Calibration Curve & Linearity (Min. 6 Non-zero Standards) selectivity->linearity accuracy_precision Accuracy & Precision (QC Samples at LLOQ, L, M, H) linearity->accuracy_precision lod_lloq LOD & LLOQ Determination accuracy_precision->lod_lloq recovery Extraction Recovery (Pre- vs. Post-Spike) lod_lloq->recovery matrix_effect Matrix Effect Assessment (Multiple Sources) recovery->matrix_effect stability Stability Evaluation (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability report Validation Report stability->report

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The validation of LC-MS/MS methods for detecting dihydropyrrole metabolites in plasma is a complex but achievable task. The inherent instability of these reactive species necessitates an analytical strategy that is both clever and rigorously validated. The indirect detection of pyrrole-protein adducts via a derivatization-based LC-MS/MS method stands out as a scientifically robust and field-proven approach. By adhering to the principles of bioanalytical method validation laid out by regulatory agencies and understanding the causality behind each experimental step, researchers can generate high-quality, reliable data that is crucial for the advancement of drug development and toxicological research.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Ma, J., Xia, Q., Fu, P. P., & Lin, G. (2018). Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity. Journal of Food and Drug Analysis, 26(3), 965-972. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

Sources

Crystal structure analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Medicinal Chemists

Executive Summary

The structural analysis of 2,3-dihydro-1H-pyrrole-5-carboxylic acid (and its derivatives) presents a unique challenge in medicinal chemistry due to the dynamic equilibrium between its enamine (dihydro-1H-pyrrole) and imine (1-pyrroline) tautomers. While Nuclear Magnetic Resonance (NMR) spectroscopy is ubiquitous for solution-state analysis, it often fails to resolve rapid tautomeric exchange or specific ring-puckering modes critical for enzyme binding affinity.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against solution-state alternatives, demonstrating why SC-XRD remains the requisite gold standard for defining the absolute stereochemistry and stable conformers of these bioactive scaffolds.

Part 1: Comparative Analysis of Structural Methods

For researchers developing proline analogs or transition-state inhibitors, choosing the right analytical method is dictated by the specific structural question being asked.

Methodological Comparison Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
DFT (Computational)
Primary Output Absolute 3D configuration & packingConnectivity & solution dynamicsTheoretical energy minima
Tautomer ID Definitive (Freezes specific tautomer)Ambiguous (Time-averaged signals)Predictive (Gas/Solvent phase)
Ring Conformation Exact puckering parameters (

)
Inferred (via Karplus eq.)Idealized (0 K)
H-Bonding Direct visualization (Donor-Acceptor)Indirect (Chemical shift perturbation)Modeled
Sample Req. Single Crystal (

mm)

5 mg in deuterated solvent
Structure file (.xyz/.cif)
Limitation Crystal growth difficultyFast exchange broadens peaksBasis set dependence
Why SC-XRD Wins for Dihydropyrroles

The 2,3-dihydro-1H-pyrrole scaffold contains an endocyclic double bond (typically C4=C5). In solution, proton exchange at N1 and C2 can lead to rapid equilibration with the 1-pyrroline form.

  • The NMR Problem: Signals often coalesce, leading to "average" bond orders that obscure the true pharmacophore.

  • The SC-XRD Solution: Crystallization creates a deep energy well that traps the molecule in a single, defined tautomeric state, allowing precise measurement of the N1-C5 vs. C4-C5 bond lengths to confirm the enamine structure.

Part 2: Critical Structural Parameters (Experimental Data)

When analyzing the crystal structure of these derivatives, three specific geometric parameters define the molecule's integrity.

1. Bond Length Analysis (Tautomer Confirmation)

Distinguishing the 2,3-dihydro-1H-pyrrole (enamine) from the 1-pyrroline (imine) relies on bond precision.

  • Target: 2,3-dihydro-1H-pyrrole-5-carboxylic acid[1]

  • Key Indicator: The C4=C5 bond should be significantly shorter than C2-C3.

Bond VectorExpected Length (Enamine Form)Expected Length (Imine Form)Interpretation
N1 — C5

Å

Å
Single bond (Enamine) vs Double (Imine)
C4 — C5

Å

Å
Critical differentiator
C2 — C3

Å

Å
Saturated region (invariant)
2. Ring Puckering (Conformational Analysis)

The 5-membered pyrrole ring is rarely planar. It adopts an "envelope" conformation to relieve torsional strain.

  • Cremer-Pople Parameters:

    • Amplitude (

      
      ):  Typically 
      
      
      
      Å for these derivatives.
    • Phase Angle (

      
      ):  Determines which atom is the "flap" of the envelope.
      
    • Significance: The specific pucker often dictates the binding mode in active sites (e.g., P5C reductase).

3. Intermolecular Hydrogen Bonding

In the solid state, the carboxylic acid (C5-COOH) and the amine (N1-H) typically form strong intermolecular networks.

  • Common Motif:

    
     dimers (head-to-tail carboxylic acid dimerization) or catemeric chains involving the N-H donor.
    
Part 3: Experimental Workflow & Visualization

The following diagram outlines the decision logic and workflow for characterizing these derivatives, emphasizing the "Rescue Pathways" when crystallization fails.

StructuralAnalysis Start Crude Reaction Mixture (2,3-dihydro-1H-pyrrole deriv.) Purification Purification (Flash Chrom. / Recryst.) Start->Purification PurityCheck Purity Check (>95% by HPLC/NMR) Purification->PurityCheck PurityCheck->Purification Fail CrystMethod Crystallization Strategy PurityCheck->CrystMethod Pass MethodA Method A: Slow Evaporation (MeOH/EtOH) CrystMethod->MethodA MethodB Method B: Vapor Diffusion (THF into Pentane) CrystMethod->MethodB CheckCryst Crystals Formed? MethodA->CheckCryst MethodB->CheckCryst XRD SC-XRD Data Collection (Mo/Cu Source, 100K) CheckCryst->XRD Yes Rescue Rescue: Salt Formation (Add HCl or Picric Acid) CheckCryst->Rescue No Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement Result Final Structural Model (CIF Generated) Refinement->Result Rescue->CrystMethod Retry as Salt

Figure 1: Decision tree for the structural isolation of labile dihydropyrrole derivatives. Note the "Rescue" step involving salt formation, which stabilizes the zwitterionic core.

Part 4: Detailed Protocol (Self-Validating)

This protocol is designed for the 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide derivative, a representative stable analog for this class.

Phase 1: Crystallization (Vapor Diffusion)

Rationale: Direct evaporation often yields amorphous powder due to the high polarity of the carboxylic acid group. Vapor diffusion slows the precipitation, ordering the lattice.

  • Dissolution: Dissolve 20 mg of the pure derivative in a minimal amount (0.5 mL) of THF or Methanol in a small inner vial (4 mL). Ensure the solution is clear; filter through a 0.2

    
    m PTFE syringe filter if cloudy.
    
  • Diffusion Chamber: Place the open inner vial inside a larger jar (20 mL) containing 3 mL of Pentane or Diethyl Ether (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Validation: Check after 48-72 hours.

    • Success: Prismatic or block-like crystals.

    • Failure (Oil): Solution was too concentrated. Dilute inner solution by 50% and repeat.

    • Failure (Powder): Diffusion was too fast. Switch antisolvent to Hexane or lower temperature to -20°C.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) under polarized light. Mount on a MiTeGen loop using Paratone oil.
    
  • Cooling: Flash cool immediately to 100 K using a nitrogen stream. Crucial: Low temperature reduces thermal motion of the flexible pyrrole ring, improving resolution of the puckering parameters.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision for the N1-H hydrogen atom location.

  • Refinement:

    • Locate N-H and O-H protons in the difference Fourier map (

      
      ).
      
    • Refine these protons isotropically. Do not constrain them geometrically if possible, as their position confirms the tautomeric state (N-H vs N=C).

References
  • Synthesis and Crystal Structure of Functionalized Dihydropyrroles. Source: ACS Combinatorial Science / Journal of Structural Chemistry. Context: Establishes baseline bond lengths for multisubstituted dihydropyrrole systems. URL:[Link]

  • NMR vs X-ray Analysis of Pyrrole-2,3-dicarboxylate Derivatives. Source: Acta Crystallographica Section C. Context: Comparative study showing how solid-state packing forces influence the conjugation plane compared to solution NMR. URL:[Link]

  • 1-Pyrroline-5-carboxylic acid (P5C) Biochemistry & Structure. Source: Wikipedia / Biochemical Literature. Context: Fundamental background on the biological relevance and tautomeric equilibrium of the scaffold. URL:[Link][2]

  • Catalyst-free synthesis and characterization of 2,3-dihydropyrroles. Source: Green Chemistry (RSC).[3] Context: Provides protocols for synthesizing stable derivatives suitable for crystallization. URL:[Link]

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. Source: MDPI Molbank. Context: Specific case study for the crystallization of amide derivatives of the target scaffold. URL:[Link][4]

Sources

Comparative Guide: UV-Vis Characterization of Conjugated Dihydropyrrole Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Chlorin-based Photosensitizers (Dihydropyrrole Macrocycles) vs. Traditional Porphyrins

Executive Summary: The Dihydropyrrole Advantage

In drug development—specifically for Photodynamic Therapy (PDT) and fluorescence imaging—the conjugated dihydropyrrole system (exemplified by Chlorins ) represents a critical evolution from the fully aromatic Porphyrin scaffold.

While traditional porphyrins exhibit robust stability, their utility is limited by weak absorption in the therapeutic window (600–800 nm). The saturation of a single pyrrole double bond to form a dihydropyrrole unit breaks the macrocycle's symmetry (





). This symmetry breaking fundamentally alters the selection rules for electronic transitions, resulting in a hyperchromic and bathochromic shift of the lowest energy Q-band.

This guide provides a technical comparison of dihydropyrrole-based systems against their fully aromatic counterparts, supported by experimental protocols for precise spectral validation.

Technical Deep Dive: Symmetry & Electronic Transitions

To understand the performance shift, one must look beyond the raw spectra to the Gouterman Four-Orbital Model .

The Mechanism of Symmetry Breaking
  • Porphyrins (The Alternative): Possess a highly symmetric conjugated

    
    -system. The transition to the lowest excited state (
    
    
    
    ) is "quasi-forbidden" due to the nearly degenerate HOMO/HOMO-1 and LUMO/LUMO+1 orbitals. This results in four weak Q-bands in the visible region (
    
    
    ).
  • Dihydropyrroles/Chlorins (The Product): Reducing one pyrrole ring to a dihydropyrrole removes the degeneracy. The

    
    -axis and 
    
    
    
    -axis dipoles are no longer equivalent. This "allows" the lowest energy transition, creating a distinct, intense Q-band (
    
    
    ) in the red/NIR region.
Visualization: Electronic State Modification

G cluster_0 Porphyrin (Fully Aromatic) cluster_1 Chlorin (Dihydropyrrole System) P_HOMO HOMO / HOMO-1 (Degenerate) P_LUMO LUMO / LUMO+1 (Degenerate) P_Trans Forbidden Transition (Weak Q-Bands) P_HOMO->P_Trans C_LUMO LUMO / LUMO+1 (Split Levels) P_LUMO->C_LUMO Symmetry Breaking P_Trans->P_LUMO Low Absorption C_HOMO HOMO / HOMO-1 (Split Levels) C_Trans Allowed Transition (Strong Qy-Band) C_HOMO->C_Trans C_Trans->C_LUMO High Absorption (Red Shifted)

Figure 1: Impact of dihydropyrrole reduction on orbital degeneracy and transition probability.

Comparative Analysis: Spectral Performance

The following data contrasts a standard Porphyrin (Tetraphenylporphyrin - TPP) with a representative Dihydropyrrole system (Chlorin e6 or similar).

FeaturePorphyrin (Alternative)Dihydropyrrole System (Chlorin)Performance Implication
Soret Band (

)
~410–420 nm~400–405 nmBoth strongly absorb blue light; less relevant for tissue depth.
Q-Band (

)
630 nm (Weak)660–700 nm (Strong) Critical: Dihydropyrroles absorb in the "Therapeutic Window" for deep tissue penetration.
Molar Absorptivity (

) at Q-Band


10x Sensitivity: Lower drug dose required for equivalent photo-activation.
Photostability HighModerateDihydropyrroles are susceptible to photo-oxidation (reverting to porphyrins).
Fluorescence Quantum Yield Low (~0.10)Moderate-High (~0.15–0.20)Enhanced brightness for diagnostic imaging.

Experimental Protocol: Validating the Dihydropyrrole Scaffold

Objective: Accurately determine the Molar Extinction Coefficient (


) and assess oxidation purity.
Self-Validating Step:  If the ratio of the Soret band to the Q-band exceeds theoretical norms (typically >10:1 for Chlorins), the sample has likely oxidized back to a porphyrin.
Reagents & Equipment[1]
  • Solvent: Methanol or Ethanol (Spectroscopic Grade). Avoid chlorinated solvents if long-term stability is a concern.

  • Standard: Meso-tetraphenylporphyrin (TPP) for calibration.[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (slit width 1.0 nm).

Workflow: Spectral Acquisition
  • Stock Preparation: Dissolve ~1 mg of the dihydropyrrole compound in 10 mL solvent. Sonicate in the dark for 5 minutes.

    • Note: Dihydropyrroles are light-sensitive. Perform all handling under low light or amber light.

  • Dilution Series: Prepare 5 concentrations ranging from

    
     to 
    
    
    
    .
  • Baseline Correction: Run a blank scan with pure solvent.

  • Acquisition: Scan from 350 nm to 800 nm.

    • Checkpoint: Ensure the Q-band peak (650-700 nm) is sharp. Broadening indicates aggregation.

  • Data Processing: Plot Absorbance vs. Concentration at

    
    . The slope is 
    
    
    
    (path length).
Visualization: Experimental Logic

Experiment Start Sample Preparation (Dark Conditions) Solvent Solvent Selection (MeOH/EtOH to prevent aggregation) Start->Solvent Scan UV-Vis Scan (350-800 nm) Solvent->Scan Check Validation Check: Q-Band Intensity vs Soret Band Scan->Check Pass Calculate Molar Absorptivity (Beer-Lambert Law) Check->Pass Ratio < 10:1 Fail Reject Sample: Oxidation to Porphyrin Detected Check->Fail Ratio > 10:1 (Weak Q-band)

Figure 2: Quality control workflow for dihydropyrrole spectral validation.

Critical Troubleshooting: The Oxidation Trap

A common failure mode in dihydropyrrole research is the unintentional dehydrogenation of the pyrroline ring.

  • Symptom: The deep red/green color of the solution fades to a purple/brown (characteristic of porphyrins).

  • Spectral Signature: The intense peak at ~660 nm vanishes and is replaced by a series of weaker peaks between 500–630 nm.

  • Prevention:

    • Store solids under Argon at -20°C.

    • Always measure spectra immediately after solvation.

    • Add a trace antioxidant (e.g., ascorbic acid) if the protocol permits and does not interfere with the assay.

References

  • Comparison of Porphyrin and Chlorin Derivatives for Photodynamic Therapy. MDPI. Available at: [Link]

  • Photophysical comparisons of PEGylated porphyrins, chlorins and bacteriochlorins in water. New Journal of Chemistry. Available at: [Link]

  • Effect of Chlorin Structure on Theoretical Electronic Absorption Spectra. ResearchGate. Available at: [Link]

  • Interpreting UV-Vis Spectra: The Effect of Conjugation. Chemistry LibreTexts. Available at: [Link]

Sources

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